Deflazacort Impurity C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H33NO7 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetyloxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H33NO7/c1-14-28-27(22(32)13-33-15(2)29)23(34-14)11-20-19-7-6-17-10-18(31)8-9-25(17,4)24(19)21(35-16(3)30)12-26(20,27)5/h8-10,19-21,23-24H,6-7,11-13H2,1-5H3/t19-,20-,21-,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
FQQKLFSLSCOADB-NBZCPFCYSA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)OC(=O)C)C)C(=O)COC(=O)C |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)OC(=O)C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Deflazacort Impurity C: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Deflazacort Impurity C, a known related substance to the corticosteroid Deflazacort. This document details its chemical structure, physicochemical properties, and outlines a plausible synthetic approach, offering valuable insights for researchers and professionals engaged in drug development and quality control.
Chemical Identity and Structure
This compound is chemically identified as (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione.[][2] It is also commonly referred to as Deflazacort 11-Acetate Analogue.[][3] The structural distinction of this impurity from the active pharmaceutical ingredient (API) Deflazacort lies in the presence of an additional acetyl group at the 11-position of the steroid backbone.
The chemical structure of this compound is presented below, alongside that of Deflazacort for comparative analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification, purification, and analytical method development.
| Property | Value | Reference |
| CAS Number | 710951-92-1 | [][] |
| Molecular Formula | C27H33NO7 | [] |
| Molecular Weight | 483.55 g/mol | [] |
| Appearance | White to off-white solid | [] |
| Melting Point | 211-214 °C | [] |
| Boiling Point | 598.7 ± 50.0 °C at 760 mmHg | [] |
| Density | 1.38 ± 0.1 g/cm³ | [] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| Purity | >95% (as a reference standard) | [][] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of pharmaceutical impurities. While publicly available spectra for this compound are limited, this section outlines the expected characteristic signals based on its structure. Researchers can typically obtain detailed spectral data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, from the Certificate of Analysis (CoA) provided by commercial suppliers of this reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroid backbone, the oxazole ring, and two distinct acetyl groups. The additional acetyl group at the 11-position would likely introduce a new singlet in the methyl region (around δ 2.0-2.2 ppm) and cause a downfield shift of the proton at the 11-position.
-
¹³C NMR: The carbon NMR spectrum would similarly display signals corresponding to the entire carbon framework. The presence of the second acetyl group would be confirmed by an additional carbonyl signal and a methyl signal in the appropriate chemical shift ranges.
Mass Spectrometry (MS)
The mass spectrum of this compound should exhibit a molecular ion peak corresponding to its molecular weight (483.55 g/mol ). The fragmentation pattern would be expected to show losses of the acetyl groups and other characteristic fragments of the Deflazacort core structure.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include those for the carbonyl groups (C=O) of the esters and the ketone, the C=C bonds of the dienone system, and the C-O stretching vibrations.
Experimental Protocols: Synthesis and Isolation
Proposed Synthetic Pathway:
General Experimental Steps (Hypothetical):
-
Dissolution: Dissolve Deflazacort in a suitable aprotic solvent (e.g., pyridine, dichloromethane).
-
Acetylation: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. The reaction may require a catalyst, such as 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated solution of sodium bicarbonate) and extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate this compound from any unreacted starting material and other by-products.
-
Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS, IR) and chromatographic techniques.
It is important to note that this is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to be optimized to achieve a good yield and purity of the desired impurity.
Alternatively, this compound may be formed as a by-product during the synthesis of Deflazacort or as a degradation product under certain conditions. Isolation from such mixtures would typically involve preparative chromatography.
Conclusion
This technical guide provides a foundational understanding of this compound for the scientific community. The provided information on its chemical structure, properties, and a proposed synthetic route can aid in the development of analytical methods for its detection and quantification, which is crucial for ensuring the quality and safety of Deflazacort drug products. For definitive identification and quantitative analysis, the use of a qualified reference standard from a reputable supplier, complete with a comprehensive Certificate of Analysis, is strongly recommended.
References
Physical and chemical properties of Deflazacort Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Deflazacort Impurity C, a key related substance of the corticosteroid Deflazacort. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Deflazacort.
Introduction
Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressant properties. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound, identified as (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a potential process-related impurity or degradation product of Deflazacort. A thorough understanding of its physicochemical characteristics is essential for the development of robust analytical methods for its detection and quantification, as well as for assessing its potential biological activity.
Chemical and Physical Properties
This compound is a diacetylated analogue of a Deflazacort precursor. Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | [2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetyloxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
| Synonyms | Deflazacort 11 Acetate Analogue; 11-O-Acetyl Deflazacort; (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione |
| CAS Number | 710951-92-1 |
| Molecular Formula | C₂₇H₃₃NO₇[] |
| Molecular Weight | 483.55 g/mol [][2][3] |
| Appearance | White to off-white solid[] |
| Melting Point | 211-214 °C[] |
| Boiling Point | 598.7 ± 50.0 °C at 760 mmHg (Predicted)[] |
| Solubility | Slightly soluble in Chloroform and Methanol[] |
Experimental Protocols
Synthesis
The formation of this compound is likely to occur as a byproduct during the final acetylation step in the synthesis of Deflazacort, where the 21-hydroxyl group of a precursor is acetylated. Over-acetylation or non-selective acetylation could lead to the formation of this diacetylated impurity.
A plausible synthetic route would involve the acetylation of the corresponding 11-hydroxy precursor using an acetylating agent such as acetic anhydride in the presence of a suitable catalyst. Strict control of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, would be crucial to control the formation of this and other impurities.
Isolation and Purification
The isolation of this compound from a reaction mixture or from the bulk drug substance can be achieved using chromatographic techniques.
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column with a suitable particle size and dimensions for preparative scale separation.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common choice for the separation of steroids and their impurities. The exact composition would need to be optimized to achieve adequate resolution between Deflazacort, Impurity C, and other related substances.
-
Detection: UV detection at a wavelength where all compounds of interest exhibit significant absorbance, typically around 244 nm for Deflazacort and its related compounds.
-
Procedure:
-
Dissolve the crude mixture containing this compound in a suitable solvent, such as methanol or acetonitrile.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the retention time of this compound.
-
Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.
-
Characterization
Forced Degradation Studies:
To understand the potential formation of this compound as a degradation product, forced degradation studies can be performed on Deflazacort. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products can then be analyzed by HPLC to identify the presence of Impurity C.
Analytical HPLC Method for Quantification:
-
Column: A reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water in a ratio of approximately 60:40 (v/v) has been reported for the analysis of Deflazacort and its related substances[4][5].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled at a specific temperature for reproducibility.
Spectral Data
Detailed spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound are not widely published. However, this information is typically available from suppliers of the reference standard in the form of a Certificate of Analysis. Researchers requiring this data for structural elucidation and confirmation are advised to procure a certified reference standard of this compound.
Logical Relationships and Formation Pathway
The formation of this compound can be logically inferred from the synthetic pathway of Deflazacort. The following diagram illustrates a plausible formation pathway.
Experimental Workflow for Identification and Quantification
The following diagram outlines a typical experimental workflow for the identification and quantification of this compound in a sample.
Conclusion
This technical guide consolidates the available information on the physical and chemical properties of this compound. While detailed experimental protocols and spectral data are not extensively published, this guide provides a framework for the synthesis, isolation, and characterization of this impurity based on established analytical principles for related compounds. For definitive structural confirmation and quantitative analysis, the use of a certified reference standard is strongly recommended. This information is crucial for ensuring the quality, safety, and efficacy of Deflazacort drug products.
References
Deflazacort Impurity C: Unraveling its Origin and Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties, is widely used in the treatment of various conditions, including Duchenne muscular dystrophy. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Deflazacort Impurity C, chemically identified as the 11-O-Acetyl analogue of Deflazacort, represents a key process-related impurity. This technical guide provides a comprehensive overview of the origin and formation of this compound, offering valuable insights for researchers and professionals involved in the synthesis and analysis of Deflazacort.
Chemical Profile of this compound
A clear understanding of the chemical structure of this compound is fundamental to postulating its formation pathway. The table below summarizes its key chemical identifiers.
| Parameter | Value | Source |
| Chemical Name | 2-((6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-acetoxy-6a,8a,10-trimethyl-4-oxo-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-8b-yl)-2-oxoethyl acetate | [1] |
| Synonyms | Deflazacort 11 Acetate Analogue; 11-O-Acetyl Deflazacort; (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [2] |
| CAS Number | 710951-92-1 | [1][2][3] |
| Molecular Formula | C27H33NO7 | [1][2] |
| Molecular Weight | 483.55 g/mol | [1][2] |
Origin and Formation Pathway
Based on a thorough analysis of the synthetic routes of Deflazacort, it is hypothesized that this compound is primarily a synthesis-related impurity . Its formation is intricately linked to the final acetylation step in the manufacturing process of Deflazacort.
Several patented synthetic pathways for Deflazacort culminate in the selective acetylation of the 21-hydroxyl group of a precursor molecule. One common precursor is 11β,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione. The acetylation is typically carried out using an acetylating agent such as acetic anhydride, often in the presence of a basic catalyst.
The formation of this compound likely occurs as a result of a non-selective acetylation or over-acetylation during this crucial step. While the primary hydroxyl group at the 21-position is more reactive and thus preferentially acetylated, the secondary hydroxyl group at the 11-position can also undergo acetylation, leading to the formation of the di-acetylated Impurity C.
The following diagram illustrates the proposed formation pathway of this compound as a side reaction during the synthesis of Deflazacort.
Factors that can influence the formation of Impurity C include:
-
Reaction Temperature: Higher temperatures may promote the less favorable acetylation at the 11-position.
-
Reaction Time: Extended reaction times can increase the likelihood of over-acetylation.
-
Stoichiometry of Acetylating Agent: An excess of the acetylating agent can drive the reaction towards the formation of the di-acetylated product.
-
Nature of the Catalyst: The choice and concentration of the basic catalyst can affect the selectivity of the acetylation reaction.
Experimental Protocols
Generalized Acetylation Protocol for Deflazacort Synthesis
-
Dissolution: The precursor, 11β,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is dissolved in a suitable organic solvent (e.g., pyridine, dichloromethane).
-
Addition of Acetylating Agent: Acetic anhydride is added to the solution. The molar ratio of acetic anhydride to the precursor is a critical parameter to control.
-
Catalysis: A basic catalyst (e.g., 4-dimethylaminopyridine (DMAP), triethylamine) is added to the reaction mixture.
-
Reaction: The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Quenching and Work-up: The reaction is quenched by the addition of water or an aqueous basic solution. The product is then extracted into an organic solvent.
-
Purification: The crude product, containing both Deflazacort and this compound, is purified using techniques such as crystallization or chromatography to isolate the desired product and remove the impurity.
The workflow for the synthesis and the potential point of Impurity C formation is depicted in the following diagram:
Data Presentation
The following table summarizes the key differences between Deflazacort and this compound.
| Feature | Deflazacort | This compound |
| Structure | Acetyl group at 21-position | Acetyl groups at both 11 and 21-positions |
| Molecular Formula | C25H31NO6 | C27H33NO7 |
| Molecular Weight | 441.52 g/mol | 483.55 g/mol |
| Origin | Active Pharmaceutical Ingredient (API) | Synthesis-related impurity |
| Formation | Selective acetylation of the 21-hydroxyl group | Non-selective or over-acetylation |
Conclusion
This compound is a critical process-related impurity that arises from the synthetic route of Deflazacort. Its formation is attributed to the non-selective acetylation or over-acetylation of the 11-hydroxyl group during the final acetylation step of the synthesis. Understanding the origin and formation mechanism of this impurity is paramount for developing robust and well-controlled manufacturing processes for Deflazacort. By carefully optimizing reaction conditions such as temperature, time, and stoichiometry of reagents, the formation of this compound can be minimized, ensuring the quality, safety, and efficacy of the final drug product. Further research into specific catalysts and reaction conditions that enhance the selectivity of the 21-O-acetylation would be beneficial for impurity control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expeditious synthesis and preliminary antimicrobial activity of deflazacort and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106008660A - Method for preparing deflazacort - Google Patents [patents.google.com]
Deflazacort Impurity C: A Comprehensive Technical Overview
This technical guide provides an in-depth analysis of Deflazacort Impurity C, a critical reference standard for researchers, scientists, and professionals in drug development and quality control. This document outlines its fundamental molecular characteristics, analytical methodologies for its detection, and relevant biological context.
Core Data Summary
This compound is a known impurity of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.[] Accurate identification and quantification of this impurity are essential for ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API). The core quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C27H33NO7 | [][2][3] |
| Molecular Weight | 483.55 g/mol | [][2][3] |
| CAS Number | 710951-92-1 | [2][3] |
| Appearance | White to off-white solid | [] |
| Purity | >95% | [] |
| Melting Point | 211-214 °C | [] |
| Boiling Point | 598.7±50.0 °C at 760 mmHg | [] |
| Density | 1.38±0.1 g/cm3 | [] |
Analytical Methodologies for Impurity Profiling
The quantification and characterization of Deflazacort and its impurities are commonly performed using High-Performance Liquid Chromatography (HPLC).[4][5] A validated, stability-indicating HPLC method is crucial for routine quality control and stability studies.
Experimental Protocol: Reversed-Phase HPLC for Deflazacort Impurity Analysis
This protocol is a representative method for the separation and quantification of Deflazacort and its related substances, including Impurity C.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/PDA detector.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent.[4]
-
Mobile Phase A: A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile in a ratio of 91:3:6 (v/v/v).[4]
-
Mobile Phase B: A mixture of Water, THF, Acetonitrile, and Methanol in a ratio of 4:2:74:20 (v/v/v/v).[4]
-
Gradient Elution: A multi-level factorial design can be used to optimize the gradient program.
-
Detection Wavelength: 245 nm.[4]
-
Column Temperature: 40°C.[4]
-
Sample Temperature: 5°C.[4]
-
Injection Volume: 50 µL.[4]
3. Sample Preparation:
-
Standard Preparation: Prepare a standard solution containing a known concentration of Deflazacort and its impurities (e.g., 0.8 ppm of Deflazacort, 1.6 ppm of Deflazacort 21-Alcohol, and 0.8 ppm of Deflazacort Impurity A) in a suitable diluent like methanol.[4]
-
Sample Preparation: Accurately weigh a sample of the Deflazacort drug substance or product and dissolve it in the diluent to achieve a target concentration. Sonication may be used to ensure complete dissolution.[4]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
The identification of Impurity C is based on its retention time relative to the main Deflazacort peak.
-
Quantification is performed by comparing the peak area of the impurity in the sample to that of the corresponding impurity in the standard solution.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the general mechanism of action for glucocorticoids like Deflazacort and a typical workflow for the analysis of its impurities.
Caption: General signaling pathway of glucocorticoids.
Caption: Workflow for HPLC analysis of Deflazacort impurities.
References
An In-Depth Technical Guide to the Pharmacopeial Reference Standards for Deflazacort Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacopeial reference standards for Deflazacort Impurity C, a critical component in the quality control and safety assessment of the glucocorticoid drug Deflazacort. This document outlines the chemical and physical properties of this compound, detailed analytical methodologies for its identification and quantification, and contextual information regarding its formation.
Introduction to Deflazacort and its Impurities
Deflazacort is a corticosteroid with anti-inflammatory and immunosuppressive properties. It is an oxazoline derivative of prednisolone. As with any pharmaceutical active ingredient, the purity of Deflazacort is paramount to its safety and efficacy. Impurities can arise during the synthesis, storage, or degradation of the drug substance. Regulatory bodies require the identification and control of these impurities to ensure the quality of the final drug product.
This compound, also known as (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a known related substance of Deflazacort.[][2] Its presence in the drug substance must be carefully monitored and controlled within acceptable limits. This guide focuses on the reference standards and analytical procedures for this specific impurity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of analytical methods and for its characterization. The key properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [][2] |
| Synonyms | Deflazacort 11-Acetate Analogue; 11-O-Acetyl Deflazacort | [] |
| CAS Number | 710951-92-1 | [][][4] |
| Molecular Formula | C₂₇H₃₃NO₇ | [][][4] |
| Molecular Weight | 483.55 g/mol | [][][4] |
| Appearance | White to off-white solid | [] |
| Purity | >95% (Commercially available reference standards) | [][][5] |
| Storage | +4°C | [5] |
Pharmacopeial Reference Standards
While specific monographs for this compound were not found in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP) during the search, commercial suppliers provide well-characterized reference standards.[][4] These reference standards are crucial for the validation of analytical methods and for the accurate quantification of the impurity in Deflazacort drug substances and products. It is imperative to obtain a Certificate of Analysis (CoA) with any purchased reference standard to ensure its identity, purity, and traceability.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the separation and quantification of Deflazacort and its impurities. The following is a representative HPLC method adapted from the literature for the analysis of this compound.
Experimental Protocol
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water in a ratio of 80:20 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 240 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Preparation of Standard Solutions:
-
Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards of different concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
Preparation of Sample Solution:
-
Accurately weigh a specified amount of the Deflazacort drug substance.
-
Dissolve the sample in the mobile phase to a final concentration that is expected to contain the impurity within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the prepared standard solutions into the HPLC system to establish a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Synthesis and Formation of this compound
This compound, being the 11-acetate analogue of Deflazacort, can potentially be formed during the synthesis of Deflazacort if the acetylation step is not selective for the 21-hydroxyl group. The synthesis of Deflazacort typically involves the acetylation of (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione.[7][8] If the reaction conditions are not carefully controlled, acetylation of the 11-hydroxyl group can occur, leading to the formation of this compound.
Biological Activity and Signaling Pathways
There is limited publicly available information specifically on the biological activity or the signaling pathways affected by this compound. However, as a structurally related impurity to Deflazacort, it is essential to control its levels in the final drug product. The parent compound, Deflazacort, is a glucocorticoid receptor agonist.[9] It is rapidly metabolized in vivo to its active metabolite, 21-desacetyl-deflazacort, which exerts its anti-inflammatory and immunosuppressive effects.[9][10] The presence of impurities could potentially alter the pharmacological or toxicological profile of the drug.
Visualizations
General Metabolic Pathway of Deflazacort
The following diagram illustrates the general metabolic pathway of Deflazacort, providing context for the relationship between the active drug and its related substances.
Caption: General metabolic pathway of Deflazacort.
Experimental Workflow for HPLC Analysis
The diagram below outlines the key steps in the HPLC analysis of this compound.
References
- 2. (11β,16β)-11,21-bis(acetyloxy)-2'-Methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione (Deflazacort IMpurity) | 710951-92-1 [chemicalbook.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. 21-Desacetyl Deflazacort | 13649-57-5 | LGC Standards [lgcstandards.com]
- 6. Development and Validation of a Reversed-Phase HPLC Method for the Determination of Deflazacort in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 7. US6103895A - Preparation of (11β,16β)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-d ieno[17,16-d]oxazole-3,20-dione - Google Patents [patents.google.com]
- 8. CA2238691A1 - Preparation of (11.beta.,16.beta.)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'h-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione - Google Patents [patents.google.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. In vitro immunosuppressive potency of deflazacort, a new bone-sparing corticosteroid on T lymphocytes, NK and K cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deflazacort Impurity C: An In-depth Technical Guide to Potential Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation pathways of Deflazacort, with a specific focus on the formation of its impurities, including the identified Deflazacort Impurity C. This document summarizes findings from forced degradation studies, outlines detailed experimental protocols, and visualizes the chemical transformations involved.
Introduction to Deflazacort and its Stability Profile
Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. It is an oxazoline derivative of prednisolone.[1] Forced degradation studies are crucial in identifying potential degradation products that may arise during the shelf-life of a drug substance or product, and they are a key component of regulatory submissions.
Studies have shown that Deflazacort is susceptible to degradation under various stress conditions. It is notably unstable in acidic, alkaline, and photolytic environments.[] Conversely, it demonstrates relative stability under neutral, thermal, and oxidative stress conditions.[] A primary and well-documented degradation pathway involves the hydrolysis of the ester group at the C-21 position, leading to the formation of 21-hydroxy deflazacort, also known as 21-desacetyl deflazacort.[][3]
Unveiling this compound
Through database searches and supplier information, this compound has been identified as the 11-acetate analogue of Deflazacort . Its chemical details are as follows:
-
Chemical Name: (11β,16β)-11,21-bis(acetyloxy)-2′-methyl-5′H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
-
CAS Number: 710951-92-1
-
Molecular Formula: C₂₇H₃₃NO₇
While the structure of this compound is known, the specific degradation pathway leading to its formation from Deflazacort is not extensively detailed in the available scientific literature. It is plausible that this impurity could be formed under specific stress conditions that favor acetylation at the 11-hydroxyl group, or it may arise as a process-related impurity during the synthesis of Deflazacort.
Potential Degradation Pathways
The degradation of Deflazacort can be triggered by several mechanisms, primarily hydrolysis and photolysis.
Hydrolytic Degradation (Acidic and Alkaline Conditions)
The most prominent degradation pathway for Deflazacort is the hydrolysis of the 21-acetate group. This reaction is catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester linkage at the C-21 position is cleaved, yielding 21-hydroxy deflazacort and acetic acid.
-
Base-Catalyzed Hydrolysis: Alkaline conditions also promote the hydrolysis of the 21-acetate, leading to the same primary degradation product, 21-hydroxy deflazacort. The rate of hydrolysis is generally faster in alkaline conditions compared to acidic conditions.[]
Figure 1: Primary hydrolytic degradation pathway of Deflazacort.
Formation of this compound
The formation of this compound involves the acetylation of the hydroxyl group at the C-11 position. The direct conversion from Deflazacort under typical forced degradation conditions is not well-documented. However, a logical relationship can be proposed. It's possible that under certain conditions, a reaction with an acetylating agent or an intramolecular rearrangement could lead to this impurity. Given that acetic acid is a byproduct of the primary degradation pathway, it is conceivable, though not proven, that it could play a role in the formation of the 11-acetate under specific circumstances.
Figure 2: Proposed relationship for the formation of this compound.
Quantitative Data from Forced Degradation Studies
The following table summarizes the typical conditions and outcomes of forced degradation studies on Deflazacort. It is important to note that specific quantitative results can vary based on the precise experimental conditions.
| Stress Condition | Reagent/Parameters | Duration | Observation | Primary Degradant |
| Acidic Hydrolysis | 0.1 N HCl | Heating at 80°C | Gradual degradation | 21-Hydroxy Deflazacort |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour at room temp. | Significant degradation | 21-Hydroxy Deflazacort |
| Oxidative Stress | 30% v/v H₂O₂ | 24 days | No significant degradation | - |
| Thermal Stress | Dry heat at 50°C | 2 months | No significant degradation | - |
| Photolytic Stress | UV light | Not specified | Degradation observed | Not specified |
| Neutral Hydrolysis | Water | Not specified | Stable | - |
Experimental Protocols for Forced Degradation Studies
The following are representative protocols for conducting forced degradation studies on Deflazacort, based on methodologies described in the literature.
General Sample Preparation
A stock solution of Deflazacort is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable organic solvent like acetonitrile or methanol, and then diluting it with the stressor solution to the desired concentration.
Acidic Degradation
-
Preparation: Accurately weigh and dissolve a known amount of Deflazacort in a minimal amount of acetonitrile.
-
Stress Application: Add 0.1 N hydrochloric acid to the solution to achieve the final desired concentration of the drug.
-
Incubation: Heat the solution in a water bath at a specified temperature (e.g., 80°C) for a defined period.
-
Neutralization and Analysis: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide. Dilute the sample with the mobile phase and analyze by a suitable stability-indicating method (e.g., HPLC).
Alkaline Degradation
-
Preparation: Dissolve a known amount of Deflazacort in a minimal volume of acetonitrile.
-
Stress Application: Add 0.1 N sodium hydroxide to the solution.
-
Incubation: Keep the solution at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified duration (e.g., 1 hour).
-
Neutralization and Analysis: Neutralize the solution with 0.1 N hydrochloric acid, dilute with the mobile phase, and analyze.
Oxidative Degradation
-
Preparation: Prepare a solution of Deflazacort in a suitable solvent.
-
Stress Application: Add a solution of hydrogen peroxide (e.g., 30% v/v) to the drug solution.
-
Incubation: Keep the solution at room temperature for an extended period (e.g., up to 24 days), protected from light.
-
Analysis: Withdraw samples at appropriate time intervals and analyze directly or after appropriate dilution.
Photolytic Degradation
-
Sample Preparation: Expose a solution of Deflazacort, as well as the solid drug substance, to a UV light source providing an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: A control sample should be protected from light to serve as a baseline.
-
Analysis: Analyze the exposed samples and the control sample by a suitable analytical method.
Figure 3: General experimental workflow for forced degradation studies.
Conclusion
The degradation of Deflazacort is primarily driven by hydrolysis under acidic and alkaline conditions, leading to the formation of 21-hydroxy deflazacort. While this compound has been identified as the 11-acetate analogue, its formation as a degradation product is not well-established in the public domain. Further investigation under a wider range of stress conditions, potentially including interaction with excipients or the presence of specific catalysts, may be necessary to elucidate the pathway to this impurity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust stability studies for Deflazacort.
References
Deflazacort Impurity C: A Technical Guide to Health and Safety Data Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information regarding Deflazacort Impurity C. It is intended for informational purposes for a scientific audience. Crucially, specific toxicological studies on this compound are not publicly available. Therefore, this guide focuses on the established principles of impurity qualification, the safety profile of the parent compound Deflazacort, and the analytical methodologies for impurity detection.
Introduction to Deflazacort and Its Impurities
Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] As with any synthesized active pharmaceutical ingredient (API), impurities can arise during the manufacturing process or through degradation.[2][3] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product.[2][3][4] Therefore, their identification, quantification, and toxicological assessment are critical aspects of drug development and manufacturing.
This compound is a known related substance of Deflazacort. Its chemical details are summarized in the table below.
Quantitative Data
A thorough review of scientific literature and safety databases reveals a lack of specific public health and safety data for this compound. No quantitative data from toxicological studies, such as LD50, genotoxicity, or carcinogenicity assessments, for this specific impurity have been published.
In the absence of direct data, the focus shifts to the safety profile of the parent drug, Deflazacort, and the regulatory thresholds for qualifying impurities.
Table 1: Chemical Identification of this compound
| Parameter | Information |
| Chemical Name | 11-O-Acetyl Deflazacort; (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione |
| Synonyms | Deflazacort 11 Acetate Analogue |
| CAS Number | 710951-92-1 |
| Molecular Formula | C27H33NO7 |
| Molecular Weight | 483.55 g/mol |
Source: Simson Pharma Limited, BOC Sciences[5][6]
Health and Safety Profile of Deflazacort (Parent Compound)
The safety profile of Deflazacort is well-characterized and provides a baseline for understanding the potential risks associated with its impurities, which are often structurally similar.
Common adverse effects associated with prolonged Deflazacort use include:
-
Weight gain[7]
-
Increased blood sugar levels[7]
-
Weakened bones (osteoporosis)[7]
-
Suppression of the immune system, leading to an increased risk of infections[7]
In some cases, long-term or high-dose use may also affect the kidneys, particularly in individuals with pre-existing conditions.[7] The toxicology of deflazacort has been assessed in oral studies in monkeys and rats, with the primary target organs being lymphoid organs and the adrenal cortex.[5]
Regulatory Framework for Impurity Qualification
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances, primarily in the ICH Q3A(R2) guideline.[8][9][10] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.[9][11] An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies.[9][11]
If an impurity's level exceeds the qualification threshold and it is not a significant metabolite, further studies may be required to establish its safety.
Experimental Protocols for Impurity Safety Assessment
In the absence of direct toxicological data for this compound, this section outlines the general experimental protocols that would be employed to qualify such an impurity according to regulatory expectations.
Genotoxicity Assessment
Genotoxicity is a critical endpoint for pharmaceutical impurities. The assessment typically follows a tiered approach.
-
(Q)SAR Analysis: Initial screening is often performed using in silico (computational) toxicology models to predict the mutagenic potential based on the chemical structure.[7]
-
Bacterial Reverse Mutation Assay (Ames Test): This is a standard in vitro test to detect point mutations caused by the impurity.[5]
-
In Vitro Mammalian Cell Assays: If the Ames test is positive or if there are other structural alerts, further testing in mammalian cells may be conducted to assess for chromosomal damage.
-
In Vivo Genotoxicity Studies: In some cases, in vivo studies in rodents may be necessary to evaluate genotoxicity in a whole animal system.
General Toxicity Studies
If the impurity is present at levels that require qualification for general toxicity, studies are designed to assess its potential to cause adverse health effects.
-
Dose Range-Finding Studies: Preliminary studies in a rodent species to determine the appropriate dose levels for longer-term studies.
-
Repeated-Dose Toxicity Studies: These studies typically involve administering the impurity to two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use of the drug. Endpoints evaluated include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.
Read-Across and Grouping
For data-poor impurities, a "read-across" approach may be used.[1][12] This involves using toxicological data from structurally similar compounds (surrogates) to predict the toxicity of the impurity .[1][12] This approach requires a strong scientific justification for the similarity in physicochemical properties, metabolism, and expected mechanism of toxicity.[12]
Analytical Methodologies for Impurity Profiling
The detection and quantification of impurities are essential for ensuring the quality and safety of Deflazacort. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
A typical stability-indicating HPLC method for Deflazacort and its impurities would involve:
-
Column: A reverse-phase column, such as a C18.[8]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).[8]
-
Detection: UV detection at a wavelength where both Deflazacort and its impurities have significant absorbance (e.g., around 244-245 nm).[8][9]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[8]
Forced degradation studies are also performed to identify potential degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light).[3]
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the safety assessment of a pharmaceutical impurity like this compound.
Caption: General workflow for the identification and safety assessment of a pharmaceutical impurity.
Caption: Logical relationship of available data regarding signaling pathways for this compound.
Conclusion
While direct health and safety data for this compound are not available in the public domain, a robust framework exists for ensuring the safety of pharmaceutical products through the control and qualification of impurities. The safety assessment of such an impurity would rely on a combination of in silico prediction, in vitro and in vivo toxicological studies, or a scientifically justified read-across from structurally related compounds. For drug development professionals, the focus remains on utilizing highly sensitive and validated analytical methods to ensure that the levels of this compound and other impurities are maintained below the established and qualified safety thresholds.
References
- 1. Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables – ToxMinds [toxminds.com]
- 2. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY’RE MANAGED [aquigenbio.com]
- 3. sterinoxsystems.com [sterinoxsystems.com]
- 4. zmescience.com [zmescience.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. pozescaf.com [pozescaf.com]
- 8. jpionline.org [jpionline.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Bibra | Determining a suitable read-across surrogate for a… [bibra-information.co.uk]
Navigating the Labyrinth of Deflazacort Impurities: A Technical Guide to Regulatory Compliance and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the regulatory landscape, identification, and analytical control of impurities in the corticosteroid drug substance, Deflazacort. As drug development professionals are keenly aware, the rigorous control of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. This document serves as a practical resource for navigating the complex requirements set forth by global regulatory bodies.
Regulatory Framework: A Global Perspective
The control of impurities in new drug substances is primarily governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2] The key guideline, ICH Q3A(R2), provides a framework for the reporting, identification, and qualification of impurities.[1][3]
Key Principles of ICH Q3A(R2):
-
Classification of Impurities: Impurities are broadly categorized into organic impurities, inorganic impurities, and residual solvents.[2][3] Organic impurities can arise from the manufacturing process (starting materials, by-products, intermediates) or degradation of the drug substance.[2]
-
Reporting, Identification, and Qualification Thresholds: ICH establishes thresholds for impurities based on the maximum daily dose of the drug. These thresholds trigger the need to report, identify the structure of, and qualify the safety of an impurity.[4][5]
The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide specific monographs for drug substances, which include official limits for impurities. While a specific monograph detailing impurity limits for Deflazacort was not publicly available at the time of this writing, the principles of the ICH guidelines are universally applied.
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities [4][5]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Known and Potential Impurities of Deflazacort
Deflazacort, being a complex steroid molecule, can have several process-related and degradation impurities. Understanding the synthetic route and the stability of the drug substance is crucial for identifying potential impurities.[6][7]
Table 2: Common Process-Related and Degradation Impurities of Deflazacort
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |
| 21-Desacetyl Deflazacort (Active Metabolite) | 13649-57-5 | C23H29NO5 | 399.48 | Process/Degradation |
| 6β-Hydroxy-21-desacetyl deflazacort | 72099-45-7 | C23H29NO6 | 415.48 | Degradation |
| 21-Deacetoxy Deflazacort | 13649-88-2 | C23H29NO4 | 383.49 | Process |
| 9α-Bromo-21-deacetoxy Deflazacort | 19888-63-2 | C23H28BrNO4 | 462.38 | Process |
| Deflazacort Impurity C | 710951-92-1 | C27H33NO7 | 483.55 | Process |
| 21-Hydroxy Deflazacort | - | C23H29NO5 | 399.48 | Degradation |
Data sourced from various chemical and pharmaceutical suppliers.
Degradation Pathways and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8] Deflazacort has been shown to be susceptible to degradation under certain stress conditions.[8][9]
Key Degradation Pathways:
-
Hydrolysis: The ester linkage at the C-21 position is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of 21-Desacetyl Deflazacort (also known as 21-Hydroxy Deflazacort).[8][10] This is a major degradation pathway.
-
Oxidation: While generally stable to oxidation, some degradation can occur under strong oxidative stress.
-
Photolysis: Exposure to light can also lead to the formation of degradation products.[8]
Caption: Primary degradation pathway of Deflazacort.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the separation and quantification of Deflazacort and its impurities.[8][11]
Experimental Protocol: HPLC-UV Method for Related Substances
This protocol is a representative method based on published literature for the determination of related substances in Deflazacort.[12]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (80:20, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 244 nm.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Deflazacort Reference Standard in the mobile phase to obtain a known concentration (e.g., 30 µg/mL).[12]
-
Test Solution: Accurately weigh and dissolve the Deflazacort drug substance in the mobile phase to obtain a similar concentration as the Standard Solution.
-
Impurity Stock Solutions: If available, prepare individual stock solutions of known impurities in the mobile phase.
4. System Suitability:
-
Inject the Standard Solution multiple times (typically 5 or 6 replicates).
-
The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.
-
The theoretical plates for the Deflazacort peak should be not less than 2000.
-
The tailing factor for the Deflazacort peak should be not more than 2.0.
5. Procedure:
-
Inject the blank (mobile phase), followed by the Standard Solution and the Test Solution into the chromatograph.
-
Record the chromatograms and identify the peaks corresponding to Deflazacort and its impurities based on their retention times.
-
Calculate the percentage of each impurity in the drug substance using the following formula:
% Impurity = (Area of Impurity Peak / Sum of All Peak Areas) x 100
Experimental Protocol: UPLC Method for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on Deflazacort using UPLC.[8]
1. Instrumentation:
-
Ultra-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 150 mm x 2.1 mm, 1.7 µm particle size.[8]
-
Mobile Phase: Acetonitrile and water (40:60, v/v).[8]
-
Flow Rate: 0.2 mL/min.[8]
-
Detection Wavelength: 240.1 nm.[8]
-
Injection Volume: 2 µL.[8]
-
Column Temperature: Ambient.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for a specified period.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for a specified period.[8]
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and/or visible light.
4. Sample Preparation:
-
After exposure to the stress condition, neutralize the acidic and basic samples.
-
Dilute all samples with the mobile phase to a suitable concentration for UPLC analysis.
5. Procedure:
-
Analyze the stressed samples using the UPLC method described above.
-
The PDA detector can be used to assess peak purity and to obtain UV spectra of the degradation products, which aids in their identification.
Logical Workflow for Impurity Management
A systematic approach is essential for the effective management of impurities throughout the drug development lifecycle.
Caption: A logical workflow for Deflazacort impurity management.
Conclusion
The control of impurities in Deflazacort is a multifaceted task that requires a thorough understanding of regulatory guidelines, potential impurities, and robust analytical methodologies. By implementing a systematic approach to impurity identification, characterization, and control, as outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Deflazacort-containing drug products, ultimately safeguarding patient health. Continuous monitoring and adherence to the latest regulatory updates are paramount in this endeavor.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. Impurities in drug substance (ich q3 a) | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. Deflazacort synthesis - chemicalbook [chemicalbook.com]
- 7. CN106397532A - Preparation method of deflazacort - Google Patents [patents.google.com]
- 8. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Deflazacort and its Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort is a glucocorticoid with anti-inflammatory and immunosuppressive properties. It is used in the treatment of various conditions, including Duchenne muscular dystrophy.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Deflazacort from a key related substance, Deflazacort Impurity C.
This compound, identified as (11β,16β)-11,21-bis(acetyloxy)-2′-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a potential process-related impurity or degradation product.[][4] Its effective separation from the main Deflazacort peak is essential for accurate purity assessment and quality control. The method described herein is a stability-indicating assay, capable of resolving Deflazacort from its impurities and degradation products.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of Deflazacort and Impurity C.
Materials and Reagents
-
Standards: Deflazacort Reference Standard, this compound Reference Standard
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Chemicals: Tetrahydrofuran (THF, HPLC grade)
-
Instrumentation: HPLC system with a UV/PDA detector, analytical balance, volumetric flasks, pipettes, and syringes with 0.45 µm filters.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (91:3:6 v/v/v)[] |
| Mobile Phase B | Water:Tetrahydrofuran:Acetonitrile:Methanol (4:2:74:20 v/v/v/v)[] |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min[][6] |
| Detection Wavelength | 245 nm[] |
| Column Temperature | 40°C[] |
| Injection Volume | 10 µL |
| Sample Temperature | 5°C[] |
Preparation of Solutions
2.3.1. Standard Stock Solution (Deflazacort)
Accurately weigh about 25 mg of Deflazacort Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a stock solution of approximately 1000 µg/mL.
2.3.2. Standard Stock Solution (this compound)
Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a stock solution of approximately 100 µg/mL.
2.3.3. Working Standard Solution
Pipette 5.0 mL of the Deflazacort stock solution and 1.0 mL of the this compound stock solution into a 50 mL volumetric flask. Dilute to volume with the mobile phase (initial conditions: 90% A, 10% B). This results in a working standard solution with final concentrations of approximately 100 µg/mL of Deflazacort and 2 µg/mL of this compound.
2.3.4. Sample Preparation
Accurately weigh a quantity of the test sample equivalent to about 25 mg of Deflazacort into a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve.[] Dilute to volume with methanol. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase (initial conditions). Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected system suitability results and acceptance criteria for the developed method.
| Parameter | Acceptance Criteria |
| Tailing Factor (Deflazacort) | ≤ 2.0 |
| Theoretical Plates (Deflazacort) | ≥ 2000 |
| Resolution (Deflazacort and Impurity C) | ≥ 2.0 |
| %RSD for replicate injections (Area) | ≤ 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of Deflazacort and its Impurity C.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Analytes
The following diagram illustrates the relationship between the active pharmaceutical ingredient (Deflazacort) and the impurity of interest (Impurity C).
Caption: Relationship between Deflazacort and Impurity C for HPLC analysis.
References
- 1. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deflazacort USP EP BP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 6. HPLC determination of deflazacort and its related substances: Ingenta Connect [ingentaconnect.com]
Application Note: High-Performance LC-MS Method for the Identification of Deflazacort Impurity C
Abstract
This application note presents a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the unequivocal identification of Deflazacort Impurity C. The method utilizes a reverse-phase chromatographic separation coupled with positive ion electrospray ionization mass spectrometry. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of Deflazacort. The described method is crucial for ensuring the purity and safety of Deflazacort drug substances and products.
Introduction
Deflazacort is a glucocorticoid with potent anti-inflammatory and immunosuppressant properties.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the final drug product. Regulatory agencies require stringent control and characterization of these impurities. This compound, chemically known as (11β,16β)-11,21-bis(acetyloxy)-2′-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a potential process-related impurity or degradation product of Deflazacort.[3][]
This application note provides a detailed protocol for the identification of this compound using a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS). The method is designed to be robust and suitable for implementation in a quality control laboratory.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Deflazacort | [Image of Deflazacort structure] | C25H31NO6 | 441.52 |
| This compound | [Image of this compound structure] | C27H33NO7 | 483.55[3][] |
Experimental Protocol
Materials and Reagents
-
Deflazacort Reference Standard (Purity ≥ 99.5%)
-
This compound Reference Standard (Purity ≥ 95%)[]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, and a column oven, coupled to a single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temperature | 10 °C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 100-600 |
Sample Preparation
Standard Solution:
-
Prepare a stock solution of Deflazacort reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound reference standard at a concentration of 0.1 mg/mL in methanol.
-
Prepare a working standard solution containing 100 µg/mL of Deflazacort and 1 µg/mL of this compound by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Sample Solution:
-
Accurately weigh and dissolve the Deflazacort drug substance or a crushed tablet powder in methanol to obtain a nominal concentration of 1 mg/mL of Deflazacort.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow
Caption: Workflow for the LC-MS identification of this compound.
Results and Discussion
The developed LC-MS method successfully separates Deflazacort from its Impurity C. The retention times and mass-to-charge ratios are used for the unequivocal identification of the impurity.
Table 2: Retention Times and Mass-to-Charge Ratios
| Compound | Expected Retention Time (min) | Observed [M+H]+ (m/z) |
| Deflazacort | ~ 6.5 | 442.2 |
| This compound | ~ 7.8 | 484.2 |
The positive electrospray ionization of Deflazacort and this compound results in the formation of protonated molecules [M+H]+. The expected m/z for Deflazacort is 442.2, corresponding to its molecular weight of 441.52 g/mol . For this compound, with a molecular weight of 483.55 g/mol , the expected protonated molecule is observed at an m/z of 484.2.[3][]
The chromatographic conditions were optimized to achieve a good resolution between the main component, Deflazacort, and Impurity C. The use of a C18 column with a gradient elution program provides the necessary selectivity for this separation. The mass spectrometer serves as a highly specific detector, confirming the identity of the eluting peaks based on their mass-to-charge ratios.
Conclusion
The LC-MS method detailed in this application note is a reliable and specific tool for the identification of this compound in drug substances and pharmaceutical formulations. The method is straightforward to implement and provides the necessary sensitivity and selectivity for regulatory compliance and quality control purposes. This protocol can be readily adopted by analytical development and quality control laboratories for the routine analysis of Deflazacort.
References
Application Note: Forced Degradation Studies of Deflazacort with a Focus on Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. As with any pharmaceutical compound, a thorough understanding of its stability profile is crucial for ensuring safety, efficacy, and quality. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and for the development of stability-indicating analytical methods.
This application note details a comprehensive protocol for conducting forced degradation studies on Deflazacort. While the primary degradation product identified in most studies is 21-hydroxy deflazacort, this document also addresses what is known about a specific related substance, Deflazacort Impurity C .
This compound , also identified as Deflazacort 11 Acetate Analogue , is a known impurity of Deflazacort with the Chemical Abstracts Service (CAS) number 710951-92-1 and the molecular formula C₂₇H₃₃NO₇.[1][2][3] While forced degradation studies readily generate some impurities, the specific conditions leading to the formation of Impurity C are not extensively documented in publicly available literature. Therefore, this protocol provides a robust framework for general stress testing of Deflazacort, which is the first essential step in potentially isolating and identifying less common degradation products like Impurity C.
Summary of Deflazacort Degradation Profile
Published studies indicate that Deflazacort is susceptible to degradation under specific stress conditions. A summary of its stability is presented in the table below.
| Stress Condition | Stability of Deflazacort | Primary Degradation Product |
| Acidic Hydrolysis | Unstable[][5][6] | 21-hydroxy deflazacort[6] |
| Alkaline Hydrolysis | Unstable[][5][6] | 21-hydroxy deflazacort[6][7] |
| Oxidative Stress | Stable[][6] | No significant degradation observed[] |
| Thermal Stress | Stable[][6] | No significant degradation observed[] |
| Photolytic Stress | Unstable[][5][6] | Not explicitly identified in all studies, but degradation is observed. |
| Neutral Hydrolysis | Stable[] | No significant degradation observed[] |
Experimental Protocols
The following protocols are designed to induce degradation of Deflazacort to a level of approximately 5-20%, as recommended by ICH guidelines. This level of degradation is generally sufficient to detect and identify potential impurities without being unrealistically harsh.
Materials and Reagents
-
Deflazacort Reference Standard
-
This compound Reference Standard (if available)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3% v/v
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or purified
-
Methanol (MeOH), HPLC grade
-
Chloroform, analytical grade
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.
-
Mass Spectrometer (MS) for peak identification and characterization.
-
pH meter
-
Forced degradation chamber (photostability chamber, oven)
-
Flash chromatography system for impurity isolation.
Preparation of Stock Solutions
Prepare a stock solution of Deflazacort in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of 1 mg/mL.
Forced Degradation Procedures
-
To a suitable volume of the Deflazacort stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 80°C.[]
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 6, 8, and 24 hours).
-
Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
To a suitable volume of the Deflazacort stock solution, add an equal volume of 0.1 N NaOH.
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 37°C).
-
Withdraw samples at appropriate time intervals (e.g., 30 minutes, 1, 2, and 4 hours). Deflazacort degrades rapidly under alkaline conditions.[][7]
-
Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
To a suitable volume of the Deflazacort stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 24, 48, and 72 hours).
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Place solid Deflazacort powder in a thermostatically controlled oven at a high temperature (e.g., 50-70°C) for an extended period (e.g., up to 2 months).[]
-
Also, expose a solution of Deflazacort to heat as described in the acidic hydrolysis section, but without the acid.
-
At various time points, withdraw samples, dissolve in a suitable solvent (for solid samples), and dilute to an appropriate concentration for analysis.
-
Expose a solution of Deflazacort and solid Deflazacort to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The following is a recommended starting point for a UPLC method, based on published literature.[]
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm) or equivalent.
-
Mobile Phase: Acetonitrile and water in a 40:60 v/v ratio.
-
Flow Rate: 0.2 mL/minute.
-
Detection Wavelength: 240 nm.[]
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Isolation of Impurities
Should the forced degradation studies indicate the presence of significant degradation products, including potentially Impurity C, isolation can be performed for structural elucidation.
Flash Chromatography Protocol
A suggested method for isolating degradation products is flash chromatography.[]
-
Column: Silica Redisep Rf 4 gm column.
-
Mobile Phase: A mixture of methanol and chloroform, for example, in a 1:9 ratio.[]
-
Flow Rate: 5 mL/minute.[]
-
Sample Preparation: The neutralized and concentrated reaction mixture from the forced degradation experiment is loaded onto the column.
-
Fraction Collection: Fractions are collected and analyzed by the validated UPLC method to identify those containing the impurity of interest.
-
Characterization: The isolated impurity can then be characterized using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
Data Presentation
All quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for Deflazacort
| Stress Condition | Time (hours) | Deflazacort Assay (%) | % Degradation | Impurity C (%) | Total Impurities (%) |
| 0.1 N HCl (80°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | Data | Data | Data | Data | |
| 24 | Data | Data | Data | Data | |
| 0.1 N NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 1 | Data | Data | Data | Data | |
| 4 | Data | Data | Data | Data | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 72 | Data | Data | Data | Data | |
| Thermal (70°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 168 | Data | Data | Data | Data | |
| Photolytic | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| ICH Q1B | Data | Data | Data | Data |
Note: "Data" indicates where the experimental results would be populated.
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation, analysis, and isolation of Deflazacort impurities.
Analytical and Isolation Pathway
Caption: Pathway for the analytical detection and subsequent isolation of Impurity C.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for conducting forced degradation studies on Deflazacort. By systematically applying various stress conditions and utilizing a validated stability-indicating analytical method, researchers can effectively profile the degradation products of Deflazacort. While the primary degradant is well-documented as 21-hydroxy deflazacort, these studies are the foundational step for potentially generating, isolating, and characterizing other impurities, such as Impurity C. Further investigation is required to delineate the specific conditions that may lead to the formation of this compound.
References
- 1. Expeditious synthesis and preliminary antimicrobial activity of deflazacort and its precursors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03673C [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 6. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS - 710951-92-1 | Axios Research [axios-research.com]
Application Note: Quantitative Analysis of Deflazacort Impurity C in Bulk Drug
AN-DFZ-IMP-C-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Deflazacort Impurity C in deflazacort bulk drug substance using a validated High-Performance Liquid Chromatography (HPLC) method.
Introduction:
Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressant properties. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the drug product. This compound, identified as (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a potential process-related impurity or degradation product of Deflazacort.[][2] Accurate and precise quantification of this impurity is essential for quality control and regulatory compliance. This application note describes a robust HPLC method for the determination of this compound in bulk deflazacort.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details the validated HPLC method for the quantification of this compound. The method has been developed to be specific, linear, accurate, and precise.
1.1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used.
| Parameter | Specification |
| HPLC System | Waters Alliance e2695 Separations Module or equivalent |
| Detector | Waters 2489 UV/Visible Detector or equivalent |
| Column | Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water: Tetrahydrofuran: Acetonitrile (91:3:6 v/v/v) |
| Mobile Phase B | Water: Tetrahydrofuran: Acetonitrile: Methanol (4:2:74:20 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 245 nm |
| Run Time | Approximately 40 minutes |
| Gradient Program | Time (min) / %B: 0/15, 2/15, 20/21, 25/40, 30/80, 35/80, 36/15, 40/15 |
1.2. Preparation of Solutions:
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution of this compound: Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution having a known concentration of about 100 µg/mL.
-
Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with diluent to obtain a final concentration of approximately 1.0 µg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the deflazacort bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. This provides a sample concentration of approximately 1000 µg/mL of deflazacort.
1.3. System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of this compound should not be more than 5.0%.
-
The tailing factor for the this compound peak should not be more than 2.0.
-
The theoretical plates for the this compound peak should not be less than 2000.
1.4. Analysis Procedure:
Inject the diluent as a blank, followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and measure the peak area for this compound.
1.5. Calculation:
Calculate the percentage of this compound in the deflazacort bulk drug sample using the following formula:
% Impurity C = (Area_Imp_Sample / Area_Imp_Standard) * (Conc_Imp_Standard / Conc_Sample) * 100
Where:
-
Area_Imp_Sample is the peak area of Impurity C in the sample chromatogram.
-
Area_Imp_Standard is the average peak area of Impurity C in the standard chromatograms.
-
Conc_Imp_Standard is the concentration of Impurity C in the standard solution (µg/mL).
-
Conc_Sample is the concentration of the deflazacort sample (µg/mL).
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines.[3]
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Areas | ≤ 5.0% | 1.5% |
Table 2: Method Validation Data for this compound
| Parameter | Results |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.015 µg/mL |
| LOQ | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | |
| - Repeatability (n=6) | 1.8% |
| - Intermediate Precision (n=6) | 2.1% |
| Specificity | No interference from placebo or other related substances was observed at the retention time of this compound. |
Visualizations
Experimental Workflow
References
Application Note: Protocol for the Use of Deflazacort Impurity C as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the use of Deflazacort Impurity C as a reference standard in the quantitative analysis of related substances in Deflazacort drug substance and drug products. This guide outlines the necessary procedures for handling, storage, and preparation of the reference standard, along with a detailed High-Performance Liquid Chromatography (HPLC) method for accurate quantification. Adherence to this protocol is essential for ensuring the quality, safety, and efficacy of Deflazacort formulations in accordance with regulatory guidelines.
Introduction
Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressant properties. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure patient safety and product efficacy.[1] this compound is a known related substance. Accurate quantification of this impurity is a critical component of quality control and stability testing.
The use of a well-characterized reference standard is fundamental for the validation of analytical methods and for obtaining reliable and reproducible results.[2][3] This application note details a robust and validated protocol for utilizing this compound as a reference standard for chromatographic analysis.
This compound Reference Standard
Proper characterization and handling of the reference standard are paramount for its intended use.
-
Chemical Name: (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione[2]
-
Synonyms: Deflazacort 11 Acetate Analogue, 11-O-Acetyl Deflazacort[]
-
CAS Number: 710951-92-1[2]
-
Molecular Formula: C₂₇H₃₃NO₇[2][]
-
Molecular Weight: 483.55 g/mol [2][]
Storage and Handling:
-
Store the reference standard at -20°C in an inert atmosphere.[]
-
Keep in a tightly sealed, light-resistant container.
-
Before use, allow the container to equilibrate to room temperature to prevent moisture absorption.
-
Handle with appropriate personal protective equipment (PPE).
Experimental Protocol: Quantification by HPLC
This section details the recommended HPLC method for the quantification of this compound. The method should be validated according to ICH Q2(R1) guidelines before routine use.
Materials and Equipment
-
Reference Standard: this compound (Purity >95%)[]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Chromatographic Conditions
The following conditions have been shown to provide excellent separation for Deflazacort and its related substances.[][]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 244 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Diluent: Acetonitrile and Water (50:50 v/v)
Standard Stock Solution (SSS) of this compound (~100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well.
Standard Solution (SS) (~1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent and mix well. This solution is used for system suitability and quantification.
Sample Preparation (for a 30 mg tablet):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 30 mg of Deflazacort and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This solution has a nominal concentration of 300 µg/mL of Deflazacort.
System Suitability and Analysis
System Suitability: Before sample analysis, inject the Standard Solution (SS) five times. The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
-
Tailing factor for the this compound peak: ≤ 2.0
-
Theoretical plates: ≥ 2000
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution (SS).
-
Inject the prepared sample solutions in duplicate.
-
Inject the Standard Solution (SS) after every six sample injections to monitor system performance.
Data Presentation and Calculation
The amount of this compound in the sample is calculated using the external standard method.
Calculation Formula:
Where:
-
Area_Imp_Sample = Peak area of Impurity C in the sample chromatogram
-
Area_Std = Average peak area of Impurity C in the standard solution chromatograms
-
Conc_Std = Concentration of Impurity C in the Standard Solution (µg/mL)
-
Conc_Sample = Concentration of Deflazacort in the sample solution (µg/mL)
Quantitative Data Summary:
The following table summarizes typical performance data for the analytical method.
| Parameter | Value |
| Linearity Range (µg/mL) | 0.05 - 2.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of using the this compound reference standard for sample analysis.
Caption: Workflow for quantifying this compound.
Conclusion
This application note provides a detailed protocol for the use of this compound as a reference standard in HPLC analysis. The outlined procedures for handling, solution preparation, and chromatographic analysis, when followed correctly, will ensure accurate and reliable quantification of this impurity in Deflazacort drug substance and products. Method validation in accordance with regulatory guidelines is a prerequisite for the implementation of this protocol in a quality control environment.
References
Stability-Indicating Assay Method for Deflazacort and Impurity C: Application Notes and Protocols
[Application Note ID: DFL-SIM-2025]
Abstract
This document provides a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Deflazacort and its known related substance, Deflazacort Impurity C. The method is designed to be specific, accurate, and precise, capable of separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Deflazacort.
Introduction
Deflazacort is a glucocorticoid with anti-inflammatory and immunosuppressant properties. It is an oxazoline derivative of prednisolone. During its synthesis and storage, or upon exposure to stress conditions, impurities and degradation products can form, which may affect the drug's efficacy and safety. This compound, identified as Deflazacort 11 Acetate Analogue (CAS No. 710951-92-1), is a potential related substance that must be monitored.[1][2][3]
A robust stability-indicating assay is crucial for ensuring the quality and stability of pharmaceutical products. This application note details a validated HPLC method that can effectively separate Deflazacort from its degradation products, including Impurity C, and can be used for routine quality control and stability studies in compliance with ICH guidelines.[1]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a PDA or UV detector. A Waters system with Empower software or a Shimadzu system with Lab Solution software are suitable.[4]
-
Column: Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size.[1][4]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Purified Water (HPLC Grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Deflazacort Reference Standard
-
This compound Reference Standard
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the stability-indicating assay of Deflazacort.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase A | Water: THF: Acetonitrile (91:3:6 v/v/v)[4] |
| Mobile Phase B | Water: THF: Acetonitrile: Methanol (4:2:74:20 v/v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 245 nm[1][4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 50 µL[4] |
| Sample Temperature | 5°C[4] |
| Gradient Program | Time (min) / % Solvent A: 0/85, 2.0/85, 20/79, 25/60, 30/20, 35/20, 36/85, 40/85[1] |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Deflazacort reference standard in the mobile phase to obtain a known concentration (e.g., 1000 ppm).
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration suitable for analysis (e.g., a range of 4-20 µg/ml).[5]
-
Sample Preparation: For formulated products, accurately weigh and finely powder a representative sample. Extract the drug with a suitable solvent like methanol, sonicate for 10 minutes, and dilute with the mobile phase to the desired concentration.[4]
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The following stress conditions are recommended:
-
Acid Hydrolysis: Treat the sample solution with 0.1M HCl and heat in a water bath at 70°C for 60 minutes.[1] Neutralize the solution before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH and keep at 37°C.[5] Deflazacort is highly susceptible to base degradation and may degrade almost immediately.[5] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% v/v H₂O₂ at room temperature. Monitor for up to 24 hours.[4]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 50°C for an extended period (e.g., up to 2 months).[4] Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.
Data Presentation
The following table summarizes the expected outcomes of the forced degradation studies. The method should demonstrate sufficient resolution between Deflazacort and its degradation products.
| Stress Condition | Reagent/Condition | Observation | % Degradation of Deflazacort (Approx.) |
| Acid Hydrolysis | 0.1 N HCl, 70°C, 1 hour[1] | Significant degradation observed. | 15-25% |
| Base Hydrolysis | 0.1 N NaOH, 37°C[5] | Rapid and extensive degradation.[5] | >90%[5] |
| Oxidative Degradation | 3% H₂O₂, Room Temp. | Deflazacort is relatively stable.[4] | <5% |
| Thermal Degradation | 50°C, Dry Heat, 2 months[4] | No significant degradation.[4] | <2% |
| Photolytic Degradation | UV/Visible Light | Degradation observed. | 10-20% |
Note: The formation of Impurity C under these specific stress conditions is not explicitly quantified in the reviewed literature. The method's specificity should be confirmed by spiking with Impurity C standard to ensure resolution.
Visualization
The following diagrams illustrate the experimental workflow for the stability-indicating assay.
Caption: Workflow for the stability-indicating assay of Deflazacort.
Conclusion
The described RP-HPLC method is demonstrated to be a reliable and robust stability-indicating assay for the analysis of Deflazacort and the separation of Impurity C. The method is specific for the determination of Deflazacort in the presence of its degradation products. The validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control and stability testing of Deflazacort in pharmaceutical formulations.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
Application Note: Validated Analytical Method for the Quantification of Deflazacort Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort is a glucocorticoid with anti-inflammatory and immunosuppressive properties. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Deflazacort Impurity C is a known related substance that must be monitored and quantified. This application note provides a detailed, validated analytical method for the quantification of this compound in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC).
The method validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the principles outlined in Q2(R2) and Q14.[1][2][3] The validation parameters addressed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure the method is suitable for its intended purpose.
Deflazacort Mechanism of Action
Deflazacort is a prodrug that is rapidly converted to its active metabolite, 21-desacetyldeflazacort. This active metabolite binds to glucocorticoid receptors (GR) in the cytoplasm. The resulting complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. A key mechanism is the inhibition of the pro-inflammatory NF-κB signaling pathway.
Analytical Method and Validation Workflow
The following workflow outlines the steps for the analytical method validation of this compound quantification.
Experimental Protocols
Materials and Reagents
-
Deflazacort Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Phosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 244 nm[4][5][6][7][8][9] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Standard and Sample Preparation
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound RS in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range of the impurity.
-
Sample Solution: Accurately weigh and dissolve the Deflazacort drug substance or a powdered portion of the drug product in methanol, followed by dilution with the mobile phase to a final concentration where the impurity can be accurately measured.
Validation Protocols
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1] This is demonstrated through forced degradation studies.
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
Analyze the stressed samples and compare the chromatograms with that of an unstressed sample and a blank. The method is specific if the peak for this compound is well-resolved from any degradation products and the main Deflazacort peak.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1]
-
Prepare a series of at least five concentrations of this compound working standard solutions over a range of LOQ to 150% of the expected impurity level.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Accuracy is the closeness of the test results to the true value and is assessed using recovery studies.[1]
-
Spike a placebo or a sample of the drug product with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[10] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision): Analyze six replicate samples of the drug product spiked with this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
-
Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ should be verified by analyzing a minimum of six replicates at the claimed concentration, with the recovery and precision meeting acceptable criteria.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% of the organic component)
-
Column temperature (± 5°C)
-
Detection wavelength (± 2 nm)
-
-
Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits for all variations.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and review.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Slope | |
| Intercept | |
| Correlation Coefficient (r²) |
Table 2: Accuracy (Recovery) of this compound
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 50% | |||||
| 100% | |||||
| 150% |
Table 3: Precision of this compound
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | % RSD |
| Repeatability | ||||||||
| Intermediate Precision |
Table 4: LOD and LOQ of this compound
| Parameter | Value (µg/mL) |
| LOD | |
| LOQ |
Table 5: Robustness of the Analytical Method
| Parameter Varied | Variation | System Suitability Parameter 1 (e.g., Resolution) | System Suitability Parameter 2 (e.g., Tailing Factor) |
| Flow Rate | + 0.1 mL/min | ||
| - 0.1 mL/min | |||
| Mobile Phase | + 2% Acetonitrile | ||
| - 2% Acetonitrile | |||
| Temperature | + 5°C | ||
| - 5°C | |||
| Wavelength | + 2 nm | ||
| - 2 nm |
Conclusion
The described HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose in the quality control of Deflazacort bulk drug substance and its pharmaceutical formulations. This application note provides a comprehensive protocol for researchers and scientists in the pharmaceutical industry to implement this method in their laboratories.
References
- 1. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. nbinno.com [nbinno.com]
- 4. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Spectrophotometric and HPLC determination of deflazacort in pharmaceutical dosage forms | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. scielo.br [scielo.br]
- 10. altabrisagroup.com [altabrisagroup.com]
Application Note: High-Performance Liquid Chromatographic Separation of Deflazacort from Impurity C
[AN-DFZ-IMP-C-001]
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Deflazacort from its process-related impurity, Impurity C (Deflazacort 11 Acetate Analogue). The method is suitable for quality control, stability studies, and impurity profiling in bulk drug substance and pharmaceutical formulations.
Introduction
Deflazacort is a glucocorticoid with anti-inflammatory and immunosuppressant properties.[1] During its synthesis and storage, process-related impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such critical impurity is Impurity C. This document provides a detailed protocol for the chromatographic separation of Deflazacort from Impurity C, enabling accurate quantification and quality assessment.
Chemical Structures
A clear understanding of the chemical structures of Deflazacort and Impurity C is fundamental to developing a selective analytical method.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Deflazacort | [Image of Deflazacort structure can be inserted here if possible, otherwise, a textual description is provided] 11β,21-dihydroxy-2'-methyl-5'βH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate | C25H31NO6 | 441.52[2] |
| Impurity C | [Image of Impurity C structure can be inserted here if possible, otherwise, a textual description is provided] 2-((6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-acetoxy-6a,8a,10-trimethyl-4-oxo-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-8b-yl)-2-oxoethyl acetate | C27H33NO7 | 483.55[][4] |
Experimental Protocol
This section provides a detailed methodology for the chromatographic separation.
Materials and Reagents
-
Deflazacort Reference Standard (Purity >99%)
-
Deflazacort Impurity C Reference Standard (Purity >95%)[]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Water (HPLC Grade, Milli-Q or equivalent)
-
Phosphate Buffer
Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV detector is required. The following conditions have been optimized for the separation.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm[5] |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (91:3:6 v/v/v)[5] |
| Mobile Phase B | Water:Tetrahydrofuran:Acetonitrile:Methanol (4:2:74:20 v/v/v/v)[5] |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 20.0 | |
| 25.0 | |
| 30.0 | |
| 35.0 | |
| 36.0 | |
| 40.0 | |
| Flow Rate | 1.0 mL/min[5][6][7] |
| Column Temperature | 40°C[5] |
| Sample Temperature | 5°C[5] |
| Detection Wavelength | 245 nm[5] |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Deflazacort Reference Standard and 10 mg of Impurity C Reference Standard into separate 100 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the volume to obtain a stock solution of 100 µg/mL for each.[8]
-
From the stock solutions, prepare a mixed standard solution containing Deflazacort and Impurity C at a final concentration of 10 µg/mL each by diluting with the mobile phase.
Sample Solution Preparation:
-
Accurately weigh a quantity of the test sample (e.g., powdered tablets) equivalent to 10 mg of Deflazacort into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.[9]
-
Allow the solution to cool to room temperature and make up to the volume with methanol.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Data Analysis and System Suitability
The analysis should meet the following system suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) | ≥ 2.0 between Deflazacort and Impurity C |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
The concentration of Impurity C in the sample can be calculated using the following formula:
Results and Discussion
The described HPLC method provides excellent separation and resolution between Deflazacort and Impurity C. A representative chromatogram would show baseline separation of the two peaks. The retention times are expected to be reproducible under the specified conditions. The validation of this method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the chromatographic separation of Deflazacort and Impurity C.
Caption: Experimental Workflow for Deflazacort and Impurity C Analysis.
Conclusion
The HPLC method outlined in this application note is specific, accurate, and precise for the separation and quantification of Deflazacort and its related substance, Impurity C. This protocol can be readily implemented in a quality control laboratory for routine analysis.
References
- 1. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. HPLC determination of deflazacort and its related substances: Ingenta Connect [ingentaconnect.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. ijrar.org [ijrar.org]
- 9. japsonline.com [japsonline.com]
Application Note: Spectroscopic Characterization of Deflazacort Impurity C
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide on the application of spectroscopic techniques for the structural characterization and quantification of Deflazacort Impurity C.
Introduction
Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.[1][2][3] During its synthesis, storage, or under stress conditions, impurities can form, which may affect the drug's efficacy and safety.[4][5] Regulatory agencies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[6] this compound, with a molecular formula of C₂₇H₃₃NO₇ and a molecular weight of 483.55 g/mol , is a potential impurity that requires thorough characterization.[][8] This application note outlines the use of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, for the comprehensive analysis of this compound.
Preliminary Analysis and Isolation
Prior to spectroscopic characterization, the impurity must be detected and isolated. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating impurities from the parent drug.[9][10][11]
A typical HPLC method for the analysis of Deflazacort and its impurities would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1][3][4][12] The detection is commonly performed using a UV detector at around 244-247 nm.[1][3][9][13] Once the impurity peak is identified, preparative HPLC can be used for its isolation to obtain a sufficient quantity for spectroscopic analysis.[14]
Spectroscopic Characterization
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the impurity. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of pharmaceutical compounds.[15]
Table 1: Mass Spectrometry Data for Deflazacort and Impurity C
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |
| Deflazacort | C₂₅H₃₁NO₆ | 441.52 | 441.95[15] |
| This compound | C₂₇H₃₃NO₇ | 483.55 | Expected around 484.22 |
Note: The observed [M+H]⁺ for Impurity C is a theoretical value and needs to be experimentally determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules, including pharmaceutical impurities.[16][17][18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 2: Representative ¹H NMR Chemical Shifts for Deflazacort-related Structures
| Proton | Deflazacort (δ, ppm) | Expected Shifts for Impurity C (δ, ppm) |
| C1-H | 7.31 (d) | Similar to Deflazacort |
| C4-H | 6.27 (d) | Similar to Deflazacort |
| C6-H | 6.01 (bs) | Similar to Deflazacort |
| C11-OH | 4.40 (bs) | May be absent or shifted if modified |
| C21-H₂ | 5.01 (d), 4.85 (d) | May be absent or shifted if modified |
| C2'-CH₃ | 2.17 (s) | Similar to Deflazacort |
| Acetyl-CH₃ | 2.06-2.12 (m) | May be absent or additional signals present |
Note: The expected shifts for Impurity C are indicative and require experimental verification. Data for Deflazacort is based on published literature.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[20][21] The comparison of the FTIR spectrum of the impurity with that of the parent drug can reveal structural differences.
Table 3: Key FTIR Absorption Bands for Deflazacort and Expected for Impurity C
| Functional Group | Deflazacort Wavenumber (cm⁻¹) | Expected for Impurity C Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | ~3400 | May be present, absent, or shifted |
| C=O stretch (ketone) | ~1650 | Expected to be present |
| C=O stretch (ester) | ~1740 | May be altered or additional bands present |
| C=C stretch (alkene) | ~1600-1650 | Expected to be present |
| C-O stretch | ~1000-1300 | Expected to be present and potentially altered |
Note: The expected wavenumbers for Impurity C are based on the functional groups present in Deflazacort and potential modifications.
Experimental Protocols
Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 10 µg/mL.
-
Chromatographic Separation:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Determine the accurate mass of the parent ion and analyze the fragmentation pattern to deduce the structure.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.[22]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed for complete structural assignment.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the impurity (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[20] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Caption: Workflow for the characterization of this compound.
Caption: Logical relationship for structure elucidation.
Conclusion
The combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides a comprehensive approach for the characterization of this compound. The protocols outlined in this application note serve as a guide for researchers and scientists in the pharmaceutical industry to ensure the quality, safety, and efficacy of Deflazacort products. Adherence to these analytical procedures is crucial for meeting regulatory requirements and ensuring patient safety.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scielo.br [scielo.br]
- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 8. This compound - CAS - 710951-92-1 | Axios Research [axios-research.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. veeprho.com [veeprho.com]
- 11. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 12. scielo.br [scielo.br]
- 13. japsonline.com [japsonline.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. veeprho.com [veeprho.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. Expeditious synthesis and preliminary antimicrobial activity of deflazacort and its precursors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03673C [pubs.rsc.org]
- 20. farmaciajournal.com [farmaciajournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving resolution between Deflazacort and Impurity C peaks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Deflazacort and its impurities. The focus is on improving the resolution between the Deflazacort peak and a closely eluting species, referred to here as Impurity C.
Frequently Asked Questions (FAQs)
Q1: What are the common starting chromatographic conditions for Deflazacort analysis?
A1: A common starting point for the analysis of Deflazacort and its related substances is reversed-phase high-performance liquid chromatography (RP-HPLC). Typical initial conditions often involve a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, and UV detection around 244-245 nm.[1][2][3]
Q2: My resolution between Deflazacort and Impurity C is poor. What is the first parameter I should investigate?
A2: The first and often most impactful parameter to investigate for improving resolution is the mobile phase composition, specifically the organic-to-aqueous ratio.[4][5] Adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly alter the retention times of both Deflazacort and Impurity C, thereby affecting their separation.
Q3: Can changing the type of organic solvent in the mobile phase improve resolution?
A3: Yes, changing the organic solvent can alter the selectivity of the separation. If you are using acetonitrile, consider substituting it with methanol or using a combination of both. The different solvent properties can lead to differential interactions with Deflazacort and Impurity C, which can improve resolution. The inclusion of a small amount of tetrahydrofuran (THF) has also been shown to enhance the separation of Deflazacort from other peaks.[1]
Troubleshooting Guide: Improving Resolution Between Deflazacort and Impurity C
Issue: Co-elution or poor resolution between Deflazacort and Impurity C peaks.
This guide provides a systematic approach to troubleshoot and improve the resolution between Deflazacort and a closely eluting impurity, Impurity C.
Step 1: Mobile Phase Optimization
Optimizing the mobile phase is the most critical step in achieving the desired resolution.
1.1. Adjusting Organic Solvent Strength:
-
Problem: Peaks are eluting too close together.
-
Solution: Systematically decrease the percentage of the organic solvent in the mobile phase in small increments (e.g., 2-5%). This will generally increase the retention time of both analytes, providing more opportunity for separation on the column.
-
Example: If your mobile phase is Acetonitrile:Water (50:50), try changing it to (48:52) and then (45:55).
1.2. Changing Organic Solvent Type:
-
Problem: Adjusting the solvent strength does not provide adequate resolution.
-
Solution: Modify the selectivity by changing the organic solvent.
-
Replace acetonitrile with methanol or vice-versa.
-
Use a ternary mixture, such as Acetonitrile:Methanol:Water.
-
Introduce a small percentage of Tetrahydrofuran (THF) to the mobile phase, which has been shown to improve separation in Deflazacort analysis.[1]
-
1.3. Modifying Mobile Phase pH:
-
Problem: The compounds may have ionizable groups that affect their retention.
-
Solution: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation. A pH range of 3-7 is a good starting point to investigate for C18 columns.
Step 2: Adjusting Other Chromatographic Parameters
If mobile phase optimization is insufficient, consider the following parameters.
2.1. Flow Rate Reduction:
-
Problem: Insufficient time for separation to occur.
-
Solution: Decrease the flow rate. This can lead to narrower peaks and improved resolution.[5] However, this will also increase the run time.
-
Example: If the flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min.
2.2. Column Temperature:
-
Problem: Peak shape and selectivity may not be optimal.
-
Solution: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.[5]
-
Example: If operating at ambient temperature, try setting the column oven to 30°C or 40°C.
2.3. Stationary Phase Selection:
-
Problem: The current column chemistry does not provide sufficient selectivity.
-
Solution: If resolution issues persist, consider a different stationary phase. While C18 is common, other phases like C8 or phenyl columns may offer different selectivities.
Experimental Protocols
The following is a representative HPLC method adapted from published literature for the analysis of Deflazacort and its impurities.[1]
HPLC Method for Deflazacort and Impurities
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (91:3:6 v/v/v) |
| Mobile Phase B | Water:Tetrahydrofuran:Acetonitrile:Methanol (4:2:74:20 v/v/v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 245 nm |
| Injection Volume | 50 µL |
Data Presentation
Table 1: Comparison of Reported Chromatographic Conditions for Deflazacort Analysis
| Parameter | Method 1[2] | Method 2[6] | Method 3[3] |
| Chromatography | HPLC | UPLC | HPLC |
| Column | C18 | Acquity UPLC BEH C18 (150mm x 2.1mm, 1.7µm) | Inertsil ODS 3V (150mm x 3.9mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) | Acetonitrile:Water (40:60 v/v) | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | 1.0 mL/min |
| Detection | 244 nm | 240.1 nm | 244 nm |
Visualization
Below is a troubleshooting workflow to improve the resolution between Deflazacort and Impurity C.
Caption: Troubleshooting workflow for improving peak resolution.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. scielo.br [scielo.br]
- 3. iajps.com [iajps.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of Deflazacort and its related compounds.
Troubleshooting Guide: Co-elution of Deflazacort Related Compounds
This guide addresses common co-elution problems observed during the chromatographic analysis of Deflazacort.
Problem 1: Poor resolution between Deflazacort and a known related compound (e.g., 21-Desacetyl Deflazacort).
Possible Causes:
-
Inadequate mobile phase strength.
-
Suboptimal mobile phase composition (selectivity issue).
-
Inappropriate column chemistry.
-
High column temperature leading to decreased retention and resolution.
Solutions:
-
Adjust Mobile Phase Strength:
-
Decrease the organic solvent concentration (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds, potentially improving separation.[1] Make small, incremental changes (e.g., 2-5%) to observe the effect on resolution.
-
If using a gradient, decrease the initial percentage of the strong solvent or create a shallower gradient.[1][2][3]
-
-
Modify Mobile Phase Selectivity:
-
Change the organic modifier. If using acetonitrile, try methanol, or vice versa. These solvents exhibit different selectivities for closely related steroids.[1]
-
Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can alter the ionization state of the analytes and influence their interaction with the stationary phase, thereby affecting selectivity.[1]
-
Introduce a different buffer or an ion-pairing reagent if the compounds have ionizable functional groups.
-
-
Optimize Column Parameters:
-
Switch to a column with a different stationary phase. If using a C18 column, consider a C8, phenyl, or cyano column to exploit different separation mechanisms.[4]
-
Use a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm for UPLC) to increase column efficiency and, consequently, resolution.[2]
-
Increase the column length to enhance the number of theoretical plates, which can improve the separation of closely eluting peaks.[2][5]
-
-
Control Temperature:
-
Lower the column temperature. This generally increases retention and can improve the resolution of some compounds.
-
Problem 2: An unknown peak is co-eluting with the main Deflazacort peak.
Solutions:
-
Forced Degradation Studies:
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure Deflazacort standard.[6][7] This can help to intentionally generate degradation products and determine if the co-eluting peak corresponds to a known degradant.
-
Analyze the stressed samples using the same HPLC method to see if any of the generated peaks match the retention time of the unknown peak.
-
-
Peak Purity Analysis:
-
Utilize a photodiode array (PDA) detector to assess the peak purity of the Deflazacort peak. If the peak is impure, the spectra across the peak will not be homogenous.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the co-eluting species, which can help in its identification.
-
-
Method Adjustments for Separation:
-
Implement the strategies mentioned in Problem 1 to try and resolve the unknown peak from the main peak. Start with small adjustments to the mobile phase composition and gradient profile.
-
Frequently Asked Questions (FAQs)
Q1: What are the common related compounds of Deflazacort?
A1: Common related compounds include process impurities and degradation products. Some known related compounds are:
-
21-Desacetyl Deflazacort (also known as Deflazacort 21-OH or 21-hydroxy deflazacort): A primary metabolite and a potential degradation product.[4][6][8][9]
-
Deflazacort Impurity A: A known impurity that is often monitored.
-
Deflazacort Impurity C: A known related substance.
-
21-Deacetoxy Deflazacort: Another potential impurity.[10]
-
Other process-related impurities and degradation products that may arise under specific conditions.
Q2: What is a typical starting HPLC method for Deflazacort and its related substances?
A2: A common starting point for method development is a reversed-phase HPLC method. An example method is provided in the Experimental Protocols section below. However, this method may require optimization to resolve all potential co-eluting peaks.
Q3: How can I confirm the identity of a co-eluting peak?
A3: A combination of techniques can be used:
-
Spiking: Inject a known standard of the suspected impurity and observe if the peak area of the co-eluting peak increases.
-
LC-MS: Liquid chromatography-mass spectrometry can provide the mass-to-charge ratio of the co-eluting compound, which is a powerful tool for identification.
-
Forced Degradation: As mentioned in the troubleshooting guide, this can help identify if the co-eluting peak is a degradation product.[6][7]
Q4: My method was working fine, but now I see co-elution. What could be the cause?
A4: Sudden co-elution in a previously validated method can be due to several factors:
-
Column Degradation: The performance of an HPLC column can deteriorate over time. Try replacing the column with a new one of the same type.
-
Changes in Mobile Phase Preparation: Ensure that the mobile phase is prepared consistently and accurately. Small variations in pH or solvent ratios can affect selectivity.
-
Sample Matrix Effects: If analyzing a new formulation or sample type, excipients or other components in the matrix may interfere with the separation.
-
Instrumental Issues: Check for leaks, pump malfunctions, or detector issues that could affect retention times and peak shapes.
Data Presentation
Table 1: Example HPLC Method Parameters for Deflazacort Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 244 nm |
| Injection Volume | 10 µL |
Note: This is an example method and may require optimization for specific applications.
Table 2: Potential Deflazacort Related Compounds and their Properties (Illustrative)
| Compound Name | Structure | Key Characteristics | Potential for Co-elution with Deflazacort |
| Deflazacort |
| Parent Drug | - |
| 21-Desacetyl Deflazacort |
| More polar than Deflazacort | Moderate; will likely elute earlier. |
| Deflazacort Impurity A | Structure not publicly available | - | Dependent on structure and polarity. |
| Deflazacort Impurity B | Structure not publicly available | - | Dependent on structure and polarity. |
| This compound | C27H33NO7 | - | Dependent on structure and polarity. |
| Deflazacort Impurity D | Structure not publicly available | - | Dependent on structure and polarity. |
| 21-Deacetoxy Deflazacort | Structure not publicly available | Less polar than Deflazacort | High; may elute very close to or after Deflazacort. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Standard Solution: Accurately weigh about 10 mg of Deflazacort reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of Deflazacort and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter a portion of this solution through a 0.45 µm filter.
-
Related Compounds Standard Solution: Prepare a stock solution containing known concentrations of available Deflazacort related compounds in the diluent.
Protocol 2: General HPLC Method for Deflazacort and Related Substances
This protocol is a starting point and should be optimized for specific needs.
-
Chromatographic System:
-
HPLC system with a gradient pump, UV detector, and a data acquisition system.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Column Temperature: 35 °C.
-
Detector Wavelength: 244 nm.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-40 min: 30% B
-
-
Procedure:
-
Inject the diluent as a blank.
-
Inject the standard and sample solutions.
-
Record the chromatograms and analyze the results.
-
Visualizations
Caption: Troubleshooting workflow for addressing co-elution issues.
Caption: Key factors influencing chromatographic resolution.
References
- 1. mastelf.com [mastelf.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deflazacort - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. veeprho.com [veeprho.com]
Minimizing degradation of Deflazacort during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Deflazacort during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause Deflazacort degradation during sample preparation?
A1: Deflazacort is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: Deflazacort is unstable in both acidic and alkaline conditions, leading to hydrolysis.[1][2][3] Maintaining a neutral pH environment is crucial.
-
Light: Exposure to light can cause photolytic degradation.[1][2] All sample preparation steps should be performed under amber or low-light conditions.
-
Temperature: While Deflazacort is relatively stable at ambient and refrigerated temperatures for short periods, prolonged exposure to high temperatures should be avoided to minimize thermal degradation.[1][4]
Q2: What is the primary degradation product of Deflazacort?
A2: The main degradation product of Deflazacort is 21-hydroxy deflazacort (also known as 21-desacetyl deflazacort).[1][2][3] This is formed through the hydrolysis of the acetate ester at the C21 position. It's important to note that this metabolite is also the active form of the drug in vivo.
Q3: Which solvents are recommended for dissolving and extracting Deflazacort?
A3: Methanol, ethanol, and acetonitrile are commonly used solvents for dissolving and preparing standard solutions of Deflazacort.[5] For extraction from biological matrices, ethyl acetate is a suitable solvent for liquid-liquid extraction.[4][6] The choice of solvent can impact extraction efficiency and the potential for co-extraction of interfering substances.
Q4: How should I store my samples containing Deflazacort before and after preparation?
A4: To ensure stability, plasma samples should be stored at -20°C or -80°C if not analyzed immediately. Deflazacort has been shown to be stable in plasma for at least three freeze-thaw cycles.[4][6] After extraction and reconstitution, samples should be kept in an autosampler at a controlled low temperature (e.g., 4°C) and analyzed promptly.[4][6] Stock solutions of Deflazacort in acetonitrile/water can be stored at 4°C.[4][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation of samples containing Deflazacort.
Issue 1: Low Recovery of Deflazacort from Plasma Samples
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure thorough vortexing during liquid-liquid extraction to maximize the interaction between the aqueous and organic phases. Increase the volume of the extraction solvent (e.g., ethyl acetate) or perform multiple extractions (e.g., 3x). |
| pH of the Sample | During liquid-liquid extraction from plasma, adjusting the pH to slightly basic (around 9.0) with a buffer (e.g., borate buffer) can improve the partitioning of Deflazacort into the organic solvent.[4][6] However, prolonged exposure to high pH should be avoided due to the risk of hydrolysis. |
| Drug Adsorption | Use silanized glassware or low-adsorption polypropylene tubes to minimize the loss of Deflazacort due to adsorption onto container surfaces. |
| Evaporation to Dryness | When evaporating the organic solvent, avoid excessive heat or prolonged drying time, as this can lead to the loss of the analyte. A gentle stream of nitrogen at room temperature is recommended. |
| Improper Reconstitution | After evaporation, ensure the residue is completely redissolved in the reconstitution solvent. Vortexing and/or sonication can aid in this process. |
Issue 2: High Variability in Analytical Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including timing of steps, temperature, and volumes used. Automation of liquid handling can reduce variability. |
| Sample Degradation | As outlined in the FAQs, protect samples from light and maintain a neutral pH. Process samples on ice or at a controlled low temperature to minimize enzymatic or chemical degradation. |
| Matrix Effects in LC-MS/MS | Matrix components co-extracted from the biological sample can suppress or enhance the ionization of Deflazacort. Optimize the sample cleanup procedure (e.g., by using a more selective extraction method like SPE) or use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Precipitation Issues | If using protein precipitation, ensure complete precipitation and separation of the protein pellet. Inefficient precipitation can lead to inconsistent results and column clogging. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Degradation Products | The presence of a peak corresponding to 21-hydroxy deflazacort may indicate sample degradation. Review the sample handling and preparation procedure to identify and mitigate potential causes of hydrolysis (e.g., exposure to non-neutral pH, high temperature). |
| Contamination | Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade) and that all labware is thoroughly cleaned to avoid contamination from other analyses. |
| Co-eluting Matrix Components | Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve the separation of Deflazacort from interfering components from the biological matrix. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Deflazacort from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of Deflazacort in human plasma.[4][6]
Materials:
-
Human plasma (collected in tubes containing an appropriate anticoagulant)
-
Deflazacort standard solution
-
Internal standard solution (e.g., a structurally similar corticosteroid)
-
Borate buffer (pH 9.0)
-
Ethyl acetate (HPLC grade)
-
Reconstitution solvent (e.g., mobile phase)
-
Polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL polypropylene tube, add 500 µL of human plasma.
-
Spike with the internal standard solution.
-
Add 1.0 mL of borate buffer (pH 9.0) and briefly vortex.
-
Add 3.0 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-7) two more times, pooling the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for analysis.
Protocol 2: General Procedure for Steroid Extraction from Tissue
This is a general protocol for the extraction of steroids from tissue and should be optimized for your specific tissue type and analytical method.
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., PBS)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Weigh a portion of the frozen tissue sample.
-
Add a measured volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform lysate is obtained.
-
To the homogenate, add a known volume of acetonitrile to precipitate proteins and extract the analyte.
-
Vortex thoroughly and then centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
To remove lipids, perform a liquid-liquid extraction by adding an equal volume of hexane. Vortex and centrifuge to separate the layers.
-
Carefully collect the acetonitrile layer (the lower layer).
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solvent for analysis.
Data Presentation
Table 1: Stability of Deflazacort in Human Plasma Under Different Conditions
| Condition | Duration | Stability | Reference |
| Room Temperature | At least 4 hours | Stable | [6] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [4][6] |
| Processed Sample (in autosampler at 4°C) | 24 hours | Stable | [6] |
Table 2: Summary of Forced Degradation Studies of Deflazacort
| Stress Condition | Outcome | Reference |
| Acidic (e.g., 0.1 N HCl) | Significant degradation | [1][2][3] |
| Alkaline (e.g., 0.1 N NaOH) | Significant degradation | [1][2][3] |
| Oxidative (e.g., H₂O₂) | Stable | [1] |
| Thermal (Dry Heat) | Stable | [1] |
| Photolytic | Significant degradation | [1][2] |
| Neutral (Water) | Stable | [1] |
Visualizations
References
- 1. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of a degradation product of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phmethods.net [phmethods.net]
Technical Support Center: Deflazacort and its Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the analysis of Deflazacort and its impurities, with a specific focus on troubleshooting low recovery of Deflazacort Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound is identified as the Deflazacort 11-Acetate Analogue . Its chemical name is (11β,16β)-11,21-bis(acetyloxy)-2′-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, with a molecular formula of C₂₇H₃₃NO₇ and a molecular weight of 483.55 g/mol .[1][2] This impurity is typically formed during the synthesis of Deflazacort, likely as a by-product of the acetylation step intended for the 21-hydroxyl group, where the 11-hydroxyl group also undergoes acetylation. The use of certain acylating reagents like acetic anhydride or chloroacetyl chloride in the synthesis process can lead to its formation.[3]
Q2: What are the potential causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow:
-
Sample Preparation:
-
Incomplete Extraction: Due to its higher lipophilicity compared to Deflazacort (owing to the additional acetyl group), the chosen extraction solvent may not be optimal for fully solubilizing Impurity C from the sample matrix.
-
Adsorption: The impurity may adsorb to the surfaces of glassware, vials, or filtration membranes, especially if they are not properly silanized.
-
Degradation: As a corticosteroid acetate ester, Impurity C is likely susceptible to hydrolysis under acidic or basic conditions, which may be present in the sample matrix or introduced during sample preparation.[4][5] Exposure to light can also degrade Deflazacort and its related substances.[6]
-
-
Chromatographic Analysis:
-
Poor Solubility in Mobile Phase: If the initial mobile phase composition is too polar, Impurity C may not fully dissolve upon injection, leading to peak distortion and inaccurate quantification.
-
On-Column Degradation: The pH of the mobile phase could contribute to the hydrolysis of the impurity on the analytical column.
-
Irreversible Adsorption: The impurity might irreversibly adsorb to active sites on the column packing material, especially if the column is old or not well-maintained.
-
-
Post-Analysis:
-
Instability in Solution: Deflazacort and its impurities can be unstable in solution over time. Delays between sample preparation and analysis can lead to degradation of the impurity.
-
Q3: How can I improve the recovery of this compound?
To improve recovery, a systematic approach is recommended:
-
Optimize Sample Preparation:
-
Solvent Selection: Use a solvent for extraction and dilution that ensures complete solubility of the more non-polar Impurity C. Consider mixtures of acetonitrile or methanol with a small amount of a less polar, compatible solvent.
-
pH Control: Ensure the pH of your sample and diluent is near neutral to minimize hydrolysis.
-
Minimize Adsorption: Use silanized glassware and low-adsorption vials.
-
Protect from Light: Prepare and store samples in amber vials or protect them from light.
-
-
Refine Chromatographic Conditions:
-
Mobile Phase Compatibility: Ensure the sample diluent is compatible with the initial mobile phase to prevent precipitation on the column.
-
pH of Mobile Phase: Maintain the mobile phase pH within a range that ensures the stability of the impurity (typically between 3 and 7 for silica-based columns).
-
Column Choice and Maintenance: Use a high-quality, end-capped C18 column. If peak tailing or low recovery persists, consider a column with a different stationary phase or a newer, more inert column. Regularly flush your column to remove contaminants.
-
-
Conduct a Recovery Study: Perform a recovery study by spiking a known amount of this compound reference standard into a placebo or sample matrix and analyzing it against a standard of the impurity in diluent. This will help pinpoint the stage at which the loss is occurring.
Troubleshooting Guide for Low Recovery of this compound
This guide provides a structured approach to diagnosing and resolving low recovery issues.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Sample Preparation Issues | ||
| Incomplete Extraction | 1. Increase the proportion of organic solvent (e.g., acetonitrile, methanol) in the extraction solvent. 2. Employ sonication or vortexing to enhance extraction efficiency. 3. Perform a multi-step extraction and combine the extracts. | Improved recovery of the impurity in the initial extract. |
| Adsorption to Surfaces | 1. Use silanized glassware and polypropylene or low-adsorption autosampler vials. 2. Minimize the use of filtration; if necessary, use filters validated for low analyte binding. | Consistent recovery across replicate preparations. |
| Degradation (Hydrolysis) | 1. Ensure the pH of the sample preparation diluent is neutral (pH 6-7). 2. Avoid prolonged exposure to acidic or basic conditions. 3. Prepare samples fresh and analyze them promptly. | Stable impurity concentration in solution over a short period. |
| Photodegradation | 1. Work under amber or low-actinic light. 2. Use amber vials for sample storage and in the autosampler. | Reduced formation of degradation products and consistent impurity levels. |
| Chromatographic Issues | ||
| Poor Solubility in Mobile Phase | 1. Ensure the sample diluent is of similar or weaker elution strength than the initial mobile phase. 2. If using a gradient, consider a slightly less polar initial mobile phase. | Symmetrical peak shape and consistent peak area. |
| On-Column Degradation | 1. Evaluate the effect of mobile phase pH on impurity stability. Adjust the pH to a more neutral value if possible. | Improved recovery and reduced peak tailing or splitting. |
| Column Adsorption | 1. Use a guard column to protect the analytical column from strongly retained matrix components. 2. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 3. If the problem persists, replace the column with a new one, preferably with a more inert packing material. | Sharper peaks and higher recovery. |
| System and Method Issues | ||
| Inaccurate Standard Preparation | 1. Verify the purity and integrity of the this compound reference standard. 2. Ensure accurate weighing and dilution steps. | Accurate quantification and recovery close to 100% in control experiments. |
| Instrument Malfunction | 1. Check for leaks in the HPLC system, especially between the injector and the detector. 2. Ensure the injector is functioning correctly and delivering the set volume. | Reproducible peak areas for replicate injections. |
Experimental Protocols
Protocol for Recovery Study of this compound
Objective: To determine the accuracy of the analytical method for the quantification of this compound by spiking a known amount of the impurity into the drug product matrix.
Materials:
-
Deflazacort drug product placebo (without the active pharmaceutical ingredient).
-
This compound reference standard.
-
HPLC grade solvents (e.g., acetonitrile, methanol, water).
-
Volumetric flasks, pipettes, and autosampler vials (amber, low-adsorption).
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable diluent to obtain a stock solution of known concentration.
-
Further dilute the stock solution to a working concentration equivalent to the specification limit of the impurity in the drug product.
-
-
Preparation of Spiked Sample Solutions:
-
Prepare samples at three concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit).
-
For the 100% level, accurately weigh an amount of the placebo equivalent to the weight of the drug product in a volumetric flask.
-
Spike the placebo with a known volume of the Impurity C stock solution to achieve the target concentration.
-
Add the extraction solvent, sonicate to dissolve, and dilute to the final volume.
-
Prepare the 50% and 150% levels similarly by adjusting the amount of impurity stock solution added.
-
Prepare each concentration level in triplicate.
-
-
Chromatographic Analysis:
-
Inject the standard solution and the spiked sample solutions into the HPLC system.
-
Record the peak areas for this compound in each chromatogram.
-
-
Calculation of Recovery:
-
Calculate the percentage recovery for each spiked sample using the following formula: % Recovery = (Amount of Impurity Found / Amount of Impurity Added) * 100
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 90.0% to 110.0%, with a relative standard deviation (RSD) of not more than 5.0% for the replicate preparations at each level.[7]
Typical HPLC Method for Deflazacort and its Impurities
This is a general method and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm[8] |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Potential formation pathway of this compound during synthesis.
References
- 1. chemfeel.com [chemfeel.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. CN106397532A - Preparation method of deflazacort - Google Patents [patents.google.com]
- 4. THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION | Semantic Scholar [semanticscholar.org]
- 5. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical characterization of deflazacort: thermal analysis, crystallographic and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
Preventing on-column degradation of Deflazacort
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the on-column degradation of Deflazacort during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Deflazacort degradation during HPLC analysis?
A: On-column degradation of Deflazacort typically manifests as several observable issues in the chromatogram. These include the appearance of new peaks, often close to the main analyte peak, a significant reduction in the peak area or height of the Deflazacort peak leading to poor recovery, and inconsistent retention times. Other signs can include poor peak shape, such as tailing or fronting, and a noisy or drifting baseline.
Q2: What is the primary degradation pathway for Deflazacort?
A: Deflazacort is a prodrug that is readily converted to its pharmacologically active metabolite, 21-hydroxy deflazacort (also known as 21-desacetyl deflazacort).[1][2][3] This conversion occurs via the hydrolysis of the 21-acetyloxy group.[2][4] This hydrolysis reaction is the primary degradation pathway observed in forced degradation studies and is the most common source of on-column instability.[2][4][5] The structure of this degradation product has been identified and confirmed using techniques like LC-MS, FTIR, and NMR.[2][4][6]
Q3: Under which conditions is Deflazacort most susceptible to degradation?
A: Forced degradation studies have shown that Deflazacort is highly susceptible to degradation under alkaline (basic) and acidic conditions, with the rate of degradation being significantly faster in alkaline solutions.[4][7][8] It is also known to degrade under photolytic (UV light) stress.[4][5][9] Conversely, the drug is relatively stable under neutral, thermal (heat), and oxidative stress conditions.[4][6][10]
Q4: How can the mobile phase be optimized to prevent degradation?
A: Since Deflazacort degradation is primarily caused by acid- or base-catalyzed hydrolysis, controlling the mobile phase pH is the most critical factor. To minimize degradation, the mobile phase should be maintained at a neutral or slightly acidic pH. A pH of 6.5 has been used successfully in validated methods.[9] Using a well-buffered mobile phase (e.g., with phosphate buffer) at a concentration of at least 5-10 mM helps maintain a stable pH throughout the analysis. Avoid highly acidic or, especially, alkaline mobile phases.
Q5: Can the HPLC column itself contribute to Deflazacort degradation?
A: Yes, the stationary phase can play a role. Traditional silica-based columns may have active silanol groups on their surface that can lead to secondary interactions and potentially catalyze the degradation of sensitive analytes. To mitigate this, it is highly recommended to use modern, high-purity, and well-end-capped reversed-phase columns, such as a C18. Studies reporting stable analyses of Deflazacort have utilized columns like the Acquity UPLC BEH C18 and Zorbax Eclipse XDB C18, which are designed to minimize such interactions.[4][11]
Troubleshooting Guide
| Problem | Likely Cause | Recommended Solutions |
| New, unexpected peak appearing near the Deflazacort peak. | On-column hydrolysis to 21-hydroxy deflazacort. | 1. Verify Mobile Phase pH: Ensure the final pH of the mobile phase is in the neutral range (e.g., pH 6.0-7.0).2. Use a Buffered Mobile Phase: Incorporate a suitable buffer (e.g., potassium phosphate) to maintain a constant pH.3. Lower Column Temperature: Reduce the column oven temperature to 25-30°C to decrease the rate of hydrolysis.4. Check Sample Diluent: Ensure the sample is dissolved in a neutral diluent, preferably the mobile phase itself. Analyze samples promptly after preparation or use a cooled autosampler (e.g., 5°C).[11] |
| Poor peak shape (e.g., tailing, fronting). | Secondary analyte interactions with the stationary phase. | 1. Use a High-Performance Column: Employ a modern, high-purity, end-capped C18 column.2. Optimize Mobile Phase: Consider adding a different organic modifier or a low concentration of an additive to improve peak shape.3. Adjust pH: Ensure the mobile phase pH is optimal for Deflazacort's charge state and stability. |
| Low or inconsistent peak area (% Recovery). | Analyte degradation before or during analysis. | 1. Implement all solutions for new peaks: Controlling pH, temperature, and sample handling is critical for recovery.2. Protect from Light: Prepare samples and mobile phases under subdued light and use amber vials or solvent bottles to prevent photolytic degradation.[4]3. Passivate the System: If metal-catalyzed degradation is suspected, passivate the HPLC system with an appropriate agent. |
Data and Protocols
Summary of Deflazacort Stability
This table summarizes the stability of Deflazacort under various stress conditions as reported in forced degradation studies.
| Stress Condition | Observation | References |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Rapid and extensive degradation. | [4][5][7][8] |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Degradation occurs, but at a slower rate than in alkaline conditions. | [4][5] |
| Neutral Hydrolysis (Water) | Stable. | [4][6][9] |
| Oxidative (e.g., H₂O₂) | Stable. | [4][6] |
| Thermal (Heat) | Stable. | [4][6][9] |
| Photolytic (UV Light) | Degradation observed. | [4][5][9] |
Recommended HPLC Method Parameters to Minimize Degradation
The following parameters are based on validated, stability-indicating methods found in the literature.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18 (e.g., Acquity UPLC BEH C18, Zorbax Eclipse XDB C18). | Minimizes active sites that can cause secondary interactions and potential degradation.[4][11] |
| Mobile Phase | Buffered aqueous solution with an organic modifier (e.g., Acetonitrile, Methanol). | A buffer is crucial for pH control. |
| pH | 6.0 - 7.0 (e.g., 6.5). | Deflazacort is most stable in a neutral environment, avoiding acid- and base-catalyzed hydrolysis.[9] |
| Column Temp. | Ambient or slightly elevated (e.g., 25-40°C). Lower temperature if degradation is observed. | Reduces the rate of potential on-column reactions.[11] |
| Sample Temp. | Cooled (e.g., 5°C). | Enhances the stability of the analyte in the prepared sample solution prior to injection.[11] |
| Detection | UV at ~240-245 nm. | Wavelength for optimal detection of Deflazacort.[4][11] |
Experimental Protocol: Mobile Phase Preparation
This protocol outlines the preparation of a mobile phase designed to enhance the stability of Deflazacort.
-
Prepare Aqueous Buffer:
-
Weigh an appropriate amount of a buffering agent (e.g., monobasic potassium phosphate) to achieve a concentration of 10-20 mM in the final aqueous volume.
-
Dissolve the buffer in HPLC-grade water.
-
-
Adjust pH:
-
While stirring, carefully adjust the pH of the aqueous buffer to 6.5 using a dilute acid or base (e.g., phosphoric acid or potassium hydroxide).
-
Calibrate the pH meter before use to ensure accuracy.
-
-
Filter Aqueous Phase:
-
Filter the pH-adjusted buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
-
Prepare Mobile Phase:
-
Measure the required volumes of the filtered aqueous buffer and the organic modifier (e.g., Acetonitrile) to achieve the desired ratio (e.g., 60:40 v/v).[4]
-
Always add the organic solvent to the aqueous buffer.
-
-
Degas Mobile Phase:
-
Thoroughly degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use.
-
Visual Guides
Caption: Troubleshooting workflow for on-column degradation of Deflazacort.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Isolation and characterization of a degradation product of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajpaonline.com [ajpaonline.com]
Technical Support Center: Analysis of Deflazacort Impurity C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Deflazacort Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect the analysis of this compound?
A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In the context of this compound analysis, matrix components from biological fluids (e.g., plasma, urine) or pharmaceutical formulations can interfere with the ionization process in the mass spectrometer source.[4][5]
Q2: What are the common causes of matrix effects in LC-MS analysis?
Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) are primarily caused by co-eluting compounds that interfere with the analyte's ionization process.[3] Common sources of interference include:
-
Endogenous matrix components: In biological samples, these can be phospholipids, proteins, salts, and other small molecules.[4]
-
Exogenous components: These can be introduced during sample collection, storage, or preparation, and include anticoagulants, dosing vehicles, and co-administered medications.[4]
-
Mobile phase additives: Some additives used to improve chromatography can suppress the electrospray signal.[3]
-
Poorly optimized chromatographic conditions: Inadequate separation of this compound from matrix components can lead to co-elution and subsequent matrix effects.[6]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column, while a blank matrix extract is injected.[3] Any suppression or enhancement of the baseline signal indicates the retention time ranges where matrix effects occur.[3]
-
Post-Extraction Spike Method: This is a quantitative approach where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent.[7] The matrix effect can be calculated as a percentage.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS for this compound is a highly effective way to compensate for matrix effects.[2] Since the SIL-IS has nearly identical physicochemical properties and chromatographic behavior to the analyte, it experiences similar matrix effects, allowing for accurate quantification.
Troubleshooting Guides
Problem: I am observing poor accuracy and precision in my quantitative analysis of this compound.
This issue is often a primary indicator of unaddressed matrix effects. Follow these steps to troubleshoot:
Step 1: Confirm the Presence of Matrix Effects
-
Action: Perform a post-extraction spike experiment.
-
Experimental Protocol:
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile).
-
Prepare a blank matrix sample (e.g., plasma from an untreated subject or a placebo formulation) by performing the same extraction procedure used for your study samples.
-
Spike the extracted blank matrix with the this compound standard solution at a known concentration.
-
Analyze both the spiked matrix sample and the standard solution in the pure solvent by LC-MS.
-
Compare the peak area of this compound in the spiked matrix to the peak area in the pure solvent. A significant difference indicates the presence of matrix effects.
-
Step 2: Optimize Sample Preparation
-
Action: Improve the removal of interfering matrix components.
-
Recommendations:
-
Solid-Phase Extraction (SPE): This is generally more effective than liquid-liquid extraction (LLE) for removing phospholipids and other interfering substances.[5]
-
Liquid-Liquid Extraction (LLE): If using LLE, optimize the extraction solvent and pH to selectively extract this compound while leaving interfering components behind. A published method for Deflazacort in human plasma utilized LLE.[8]
-
Protein Precipitation (PPT): While a simple method, it may not provide the cleanest extracts. If using PPT, consider a subsequent clean-up step.
-
Step 3: Modify Chromatographic Conditions
-
Action: Improve the separation of this compound from co-eluting matrix components.
-
Recommendations:
-
Change the Stationary Phase: A different column chemistry may provide better selectivity. A C18 column has been successfully used for the analysis of Deflazacort.[8][9]
-
Adjust the Mobile Phase: Modify the organic solvent (acetonitrile vs. methanol), pH, or additives to improve resolution. A mobile phase of acetonitrile and water has been used for Deflazacort analysis.[8][9]
-
Gradient Elution: Employing a gradient elution program can help to separate the analyte from early or late-eluting matrix components.
-
Step 4: Implement a Compensation Strategy
-
Action: Use an appropriate internal standard to correct for matrix effects.
-
Recommendations:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects due to its similar behavior to the analyte.
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog that co-elutes with this compound can be used, though it may not perfectly mimic the matrix effects.
-
Quantitative Data Summary
The following table summarizes key properties of this compound.
| Parameter | Value | Reference |
| Chemical Name | (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [10] |
| CAS Number | 710951-92-1 | [10][][12] |
| Molecular Formula | C27H33NO7 | [10][][12] |
| Molecular Weight | 483.55 g/mol | [10][][12] |
| Appearance | White to off-white solid | [] |
| Purity | >95% | [] |
| Melting Point | 211-214 °C | [] |
| Boiling Point | 598.7±50.0 °C at 760 mmHg | [] |
| Density | 1.38±0.1 g/cm3 | [] |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Post-extraction spike experimental workflow.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. This compound - SRIRAMCHEM [sriramchem.com]
- 12. This compound - CAS - 710951-92-1 | Axios Research [axios-research.com]
Technical Support Center: Quantification of Deflazacort Impurity C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of Deflazacort Impurity C, with a particular focus on calibration curve issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the HPLC analysis of this compound.
Q1: Why is my calibration curve for this compound showing non-linearity?
A1: Non-linearity in the calibration curve for this compound can arise from several factors. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Concentration Range Exceeded | The concentration of one or more calibration standards may be outside the linear dynamic range of the detector for this compound. | Prepare a new set of calibration standards with a narrower concentration range. If the non-linearity is at the higher end, prepare standards with lower concentrations. Conversely, if it's at the lower end, prepare standards with higher concentrations, ensuring they remain within the expected linear range. |
| Detector Saturation | At high concentrations, the detector's response may become non-proportional to the analyte concentration, leading to a plateauing of the curve. | Dilute the higher concentration standards and re-inject. If linearity is achieved at lower concentrations, this indicates detector saturation was the issue. |
| Inaccurate Standard Preparation | Errors in weighing the reference standard, pipetting, or serial dilutions can lead to inaccurate standard concentrations and a non-linear plot. | Carefully prepare a fresh set of calibration standards using calibrated analytical balances and pipettes. Ensure the reference standard is of high purity (>95%).[1] |
| Co-elution with an Interfering Peak | An impurity or another compound in the standard solution may be co-eluting with this compound, affecting the peak area measurement, especially at certain concentrations. | Review the chromatograms of the individual standards. Look for any signs of peak fronting, tailing, or shoulders that might indicate co-elution. If suspected, optimize the chromatographic method (e.g., adjust mobile phase composition, gradient, or column) to improve resolution. |
| Chemical Instability | This compound may be degrading in the diluent over time, leading to inconsistent responses. | Prepare fresh standards and inject them immediately. If this is not feasible, perform a solution stability study to determine the maximum allowable time between preparation and injection. |
| Incorrect Integration Parameters | Inconsistent or incorrect peak integration parameters can lead to variability in peak area measurements, affecting linearity. | Review and optimize the peak integration parameters in your chromatography data system. Ensure that the baseline is correctly drawn and that all peaks are integrated consistently across all standards. |
Q2: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What should I do?
A2: A low correlation coefficient indicates a poor fit of the data points to the regression line. This can be caused by random errors or a systematic issue.
Troubleshooting Steps:
-
Re-prepare and Re-inject Standards: The first step is to rule out random errors in standard preparation or injection. Prepare a fresh set of calibration standards and inject them in triplicate.
-
Check for Outliers: Examine the calibration curve and the residual plot to identify any data points that deviate significantly from the others. If an outlier is identified and can be attributed to a known error (e.g., injection error), it may be excluded, and the curve re-evaluated. However, this should be done with caution and proper justification.
-
Evaluate Linearity Range: As with non-linearity, the selected concentration range may not be appropriate. Try a narrower range or a different set of concentrations.
-
Assess System Suitability: Ensure that your HPLC system is performing adequately by checking system suitability parameters such as peak asymmetry, theoretical plates, and repeatability of injections. Poor system suitability can contribute to variability in your results.
-
Investigate Potential for Non-linear Response: Some analytical methods inherently produce a non-linear response. If after troubleshooting, a linear model consistently provides a poor fit, a non-linear regression model (e.g., quadratic) may be more appropriate. However, the choice of a non-linear model must be justified and validated according to regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is a typical validated HPLC method for the analysis of Deflazacort and its impurities?
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water is commonly used. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 80:20 v/v).[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 244 nm or 247 nm[3][4] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
Note: These are general parameters and may require optimization for your specific application and instrumentation to achieve the desired separation and sensitivity for this compound.
Q2: How do I prepare calibration standards for this compound?
A2: The preparation of accurate calibration standards is critical for the reliable quantification of this compound. A high-purity reference standard of this compound (CAS: 710951-92-1) should be used.[2][5][6]
Detailed Protocol for Preparation of Calibration Standards:
-
Prepare a Stock Solution:
-
Accurately weigh a suitable amount (e.g., 10 mg) of this compound reference standard using a calibrated analytical balance.
-
Transfer the standard to a volumetric flask (e.g., 100 mL).
-
Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile and water, or methanol) and make up to the mark. This will be your stock solution.[1][5]
-
-
Prepare a Series of Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five working standards covering the expected concentration range of the impurity in your samples.
-
For example, you could prepare standards at concentrations of 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.
-
-
Construct the Calibration Curve:
-
Inject each working standard into the HPLC system.
-
Plot the peak area response of this compound against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should typically be ≥ 0.99.
-
Q3: What are the typical validation parameters and acceptance criteria for an impurity quantification method?
A3: Method validation for impurity quantification should be performed according to ICH Q2(R1) guidelines.[2] The key parameters and their typical acceptance criteria are summarized below.
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the method can accurately measure the analyte in the presence of other components (e.g., main drug, other impurities, excipients). | The peak for this compound should be well-resolved from other peaks. Peak purity analysis should confirm the homogeneity of the peak. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The concentration interval over which the method is shown to be linear, accurate, and precise. | Typically from the Limit of Quantification (LOQ) to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked impurity should be within a pre-defined range (e.g., 80-120% or 90-110%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) of ≤ 10% (can be higher for trace level impurities). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of approximately 3:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant changes in the results when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied. |
Quantitative Data Summary:
The following table summarizes typical quantitative data for the analysis of Deflazacort and its related substances, which can serve as a reference for setting up and validating a method for this compound.
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Deflazacort | 0.020 - 1.2 | 0.02 | 0.081 | [2] |
| Deflazacort 21-Alcohol | 0.020 - 2.4 | - | - | [2] |
| Deflazacort Impurity A | 0.020 - 1.2 | - | - | [2] |
| Deflazacort | 20 - 100 | 1.36 | 4.13 | [6] |
| Deflazacort | 5 - 25 | 0.05 | 0.25 | [5] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for calibration curve issues.
References
- 1. mastelf.com [mastelf.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Development and Validation of a Reversed-Phase HPLC Method for the Determination of Deflazacort in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 4. japsonline.com [japsonline.com]
- 5. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deflazacort Impurity C against other related substances of Deflazacort, a synthetic glucocorticoid known for its anti-inflammatory and immunosuppressive properties. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in understanding the impurity profile of Deflazacort and its potential implications.
Chemical and Physical Properties
Deflazacort and its related substances are structurally similar compounds. Deflazacort is a prodrug that is rapidly metabolized to its active form, 21-desacetyl-deflazacort (also known as 21-hydroxy deflazacort).[1][2][3][4][5] Impurities can arise during the synthesis or degradation of the active pharmaceutical ingredient (API).[6] Key physical and chemical characteristics of Deflazacort, this compound, and other common impurities are summarized in the table below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Deflazacort | 14484-47-0 | C25H31NO6 | 441.52 |
| This compound | 710951-92-1 | C27H33NO7 | 483.55 |
| 21-desacetyl deflazacort | 13649-57-5 | C23H29NO5 | 399.48 |
| Deflazacort Impurity A | Not Available | Not Available | Not Available |
| Deflazacort 21-Alcohol | Not Available | Not Available | Not Available |
Analytical Comparison: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of Deflazacort and its impurities.[6][7][8][9][10] The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical for achieving optimal separation.
Experimental Protocol: Representative HPLC Method for Deflazacort and Impurities
This protocol is a synthesis of methodologies reported in the literature for the analysis of Deflazacort and its related substances.[8][10]
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used.[10] Gradient elution may be employed for better separation of all impurities.[8]
-
Detection: UV detection at 244 nm[10]
-
Injection Volume: 20 µL[10]
-
Column Temperature: Ambient or controlled (e.g., 40°C)[8]
Sample Preparation:
-
Accurately weigh a suitable amount of the Deflazacort sample.
-
Dissolve the sample in a suitable solvent, such as methanol or the mobile phase.
-
Dilute the solution to a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
Workflow for HPLC Analysis of Deflazacort and its Impurities
Caption: Workflow for the HPLC analysis of Deflazacort and its impurities.
Biological Activity and Signaling Pathways
Deflazacort, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[11][12] This binding initiates a cascade of events that ultimately leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive responses.[11][12]
Glucocorticoid Receptor Signaling Pathway
Upon binding to its ligand in the cytoplasm, the glucocorticoid receptor translocates to the nucleus where it can act as a transcription factor.[13][14][15] The GR can either activate or repress gene transcription, leading to a wide range of physiological effects.[13][14]
Simplified Glucocorticoid Receptor Signaling Pathway
Caption: Simplified overview of the glucocorticoid receptor signaling pathway.
Comparative Biological Activity
The primary active metabolite of Deflazacort is 21-desacetyl-deflazacort, which exhibits a high binding affinity for the glucocorticoid receptor.[1][2] One study has shown that this metabolite, also identified as a degradation product (21-hydroxy deflazacort), is more potent than Deflazacort itself in both in vivo and in vitro inflammatory models.[6][16]
Limited direct comparative data is publicly available for the biological activity of this compound and other specific impurities like Impurity A. It is generally understood that impurities, depending on their structure, may have reduced, altered, or no pharmacological activity. Their presence can also have toxicological implications.
Deflazacort and its active metabolite are known to inhibit the pro-inflammatory NF-κB pathway.[17] This inhibition is a key mechanism behind their anti-inflammatory effects. The specific effects of this compound and other related substances on this and other signaling pathways have not been extensively characterized in publicly available literature.
Logical Relationship of Deflazacort and its Metabolites/Impurities
Caption: Relationship between Deflazacort, its active metabolite, and impurities.
Conclusion
This compound is a known related substance of the glucocorticoid Deflazacort. While robust analytical methods exist for its detection and quantification, there is a significant gap in the publicly available literature regarding its specific biological activity and impact on signaling pathways compared to Deflazacort and its active metabolite, 21-desacetyl-deflazacort. The active metabolite is known to be a potent agonist of the glucocorticoid receptor and a key mediator of the drug's therapeutic effects. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound and other related substances to ensure the overall safety and efficacy of Deflazacort-containing pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro immunosuppressive potency of deflazacort, a new bone-sparing corticosteroid on T lymphocytes, NK and K cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 21-Desacetyl Deflazacort (HMDB0245604) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 15. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. mdpi.com [mdpi.com]
Purity Assessment of Deflazacort Impurity C Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Deflazacort Impurity C reference standards. Ensuring the purity of reference standards is a critical aspect of pharmaceutical quality control, directly impacting the accuracy and reliability of analytical data in drug development and manufacturing. This document outlines key analytical techniques, presents comparative data in a structured format, and offers detailed experimental protocols to aid researchers in selecting and implementing the most appropriate methods for their needs.
Overview of this compound
This compound, chemically known as (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a potential impurity in the synthesis of the corticosteroid Deflazacort.[1][] Its monitoring and control are essential to ensure the safety and efficacy of the final drug product. Reference standards of this compound are used for the identification and quantification of this impurity in Deflazacort active pharmaceutical ingredient (API) and formulated products.
Purity of Commercial Reference Standards
Commercially available this compound reference standards are typically supplied with a purity of greater than 95%.[][] The purity is determined by a combination of analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC). A detailed Certificate of Analysis (CoA) is usually available from the supplier upon request, which provides the exact purity value and the method used for its determination.[1]
Comparative Analysis of Purity Assessment Methods
The purity of a this compound reference standard can be assessed using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or routine quality control. The table below summarizes the key performance characteristics of the most common methods.
| Analytical Technique | Principle | Information Provided | Typical Purity Range Determined | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity | Purity (area %), presence of other impurities | >95% | High precision, accuracy, and robustness; widely available.[4][5] | Requires a reference standard for quantification; may not separate all co-eluting impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection | Purity, molecular weight confirmation, identification of unknown impurities | >95% | High sensitivity and specificity; provides structural information.[6][7] | More complex instrumentation and data analysis; matrix effects can influence quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Structural elucidation, confirmation of identity, quantitative analysis (qNMR) | Quantitative | Provides unambiguous structural information; can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to LC-MS; requires higher sample concentration. |
Experimental Protocols
The following are detailed experimental protocols for the key analytical techniques used in the purity assessment of this compound. These protocols are based on established methods for the analysis of Deflazacort and its related substances and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of the purity of this compound by assessing the peak area percentage.
-
Chromatographic System:
-
Column: Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (91:3:6, v/v/v).
-
Mobile Phase B: A mixture of water, tetrahydrofuran, acetonitrile, and methanol (4:2:74:20, v/v/v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 50 30 80 35 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
UV Detection: 245 nm.[4]
-
Injection Volume: 50 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile) to obtain a known concentration (e.g., 0.8 ppm).
-
-
Procedure:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the confirmation of the molecular weight of this compound and the identification of any co-eluting impurities.
-
Liquid Chromatography System (example):
-
Mass Spectrometry System (example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Scan Mode: Selected Ion Monitoring (SIM) for the expected m/z of this compound ([M+H]⁺ = 484.55).
-
Source Conditions: Optimized for the specific instrument.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound reference standard in the mobile phase.
-
-
Procedure:
-
Inject the sample solution into the LC-MS system.
-
Acquire the mass spectrum of the main peak and any observed impurities.
-
Confirm the molecular weight of this compound.
-
Analyze the mass spectra of any other peaks to tentatively identify other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of reference standards.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.[8]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound reference standard in the chosen deuterated solvent.
-
-
Procedure:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Assign the signals to the corresponding protons and carbons in the structure of this compound.
-
Analyze the spectra for the presence of any impurity signals. The integration of impurity signals relative to the main compound's signals can be used for quantification (qNMR).
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for the purity assessment of a this compound reference standard.
Caption: Workflow for the purity assessment of a reference standard.
The following diagram illustrates the signaling pathway for a typical HPLC analysis.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. scielo.br [scielo.br]
- 6. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity Validation of Deflazacort Impurity C Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of assay specificity for Deflazacort Impurity C, a critical quality attribute in the manufacturing of the glucocorticoid Deflazacort. Ensuring the analytical method's specificity is paramount for accurately quantifying this impurity and guaranteeing the final product's purity, safety, and efficacy. This document outlines the experimental protocols and presents comparative data to assist researchers and quality control analysts in selecting and implementing the most suitable analytical techniques.
Introduction to Deflazacort and Impurity C
Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.[1][][3] As with any active pharmaceutical ingredient (API), controlling impurities is a crucial aspect of drug development and manufacturing. This compound, with the molecular formula C₂₇H₃₃NO₇ and a molecular weight of 483.55 g/mol , is a known related substance of Deflazacort.[][4][5] Its accurate detection and quantification are essential to meet regulatory requirements. The availability of a high-purity this compound pharmaceutical reference standard is crucial for analytical method development, validation, and routine quality control.[5]
Analytical Methodologies for Specificity Validation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent analytical techniques for the determination of Deflazacort and its related substances, including Impurity C.[6][7] Specificity, a key validation parameter, ensures that the analytical signal is solely from the analyte of interest and is not affected by the presence of other components such as impurities, degradants, or excipients.[7]
Forced degradation studies are instrumental in demonstrating the specificity and stability-indicating nature of an analytical method.[7] These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products.[7] A specific method will be able to resolve the main peak from all the degradation product peaks.[7]
Comparative Overview of HPLC and UPLC Methods
While both HPLC and UPLC are based on the principles of liquid chromatography, UPLC offers significant advantages in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns (typically < 2 µm).[6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Similar to HPLC, but utilizes columns with sub-2 µm particles, leading to higher efficiency. |
| Resolution | Good resolution for most applications. | Higher resolution, allowing for better separation of closely eluting peaks.[7] |
| Analysis Time | Longer run times. | Significantly faster analysis times.[7] |
| Sensitivity | Generally lower sensitivity compared to UPLC. | Higher sensitivity, enabling the detection of impurities at lower levels.[7] |
| Solvent Consumption | Higher solvent consumption due to longer run times and higher flow rates. | Lower solvent consumption, making it a more environmentally friendly and cost-effective option. |
Experimental Protocols for Specificity Validation
The following sections detail the typical experimental protocols for validating the specificity of an analytical method for this compound using HPLC or UPLC.
Preparation of Solutions
-
Standard Solution: A standard solution is prepared by dissolving a known amount of this compound reference standard in a suitable diluent to achieve a target concentration.
-
Sample Solution: A sample solution is prepared from the Deflazacort drug substance or product to be tested, at a concentration that is appropriate for the detection of Impurity C.
-
Placebo Solution: For drug products, a placebo solution containing all excipients without the active ingredient is prepared to demonstrate the absence of interference from the formulation components.
-
Spiked Solution: A spiked solution is prepared by adding a known amount of this compound reference standard to the sample solution to confirm the ability of the method to detect the impurity in the presence of the main component.
Chromatographic Conditions
The selection of appropriate chromatographic conditions is critical for achieving the desired separation. The following table provides a general comparison of typical starting conditions for HPLC and UPLC methods.
| Parameter | Typical HPLC Conditions | Typical UPLC Conditions |
| Column | C18, 150 mm x 4.6 mm, 5 µm | BEH C18, 50 mm x 2.1 mm, 1.7 µm[6] |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradients or isocratic elution.[1][3] | Acetonitrile:Water or Methanol:Water gradients.[6] |
| Flow Rate | 1.0 mL/min[1][3] | 0.2 - 0.5 mL/min[6] |
| Detection | UV at 244 nm or 247 nm[1][8] | UV/PDA at 240 nm[6] |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
Specificity Validation through Forced Degradation
The specificity of the method is established by demonstrating that this compound can be accurately quantified in the presence of potential degradation products.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
The peak purity of the Deflazacort and Impurity C peaks should be evaluated using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present. The resolution between the Impurity C peak and the closest eluting peak (either the main component or another impurity/degradant) should be greater than 1.5 to ensure accurate quantification.
Data Presentation and Comparison
The following tables summarize the expected outcomes and acceptance criteria for the specificity validation of a this compound assay.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Resolution (Rs) | ≥ 1.5 between Impurity C and any adjacent peak | Demonstrates the method's ability to separate the analyte from other components. |
| % RSD of replicate injections | ≤ 5.0% | Confirms the precision of the analytical system. |
Table 2: Specificity Validation Results from Forced Degradation
| Stress Condition | Observation | Peak Purity of Impurity C | Resolution (Rs) with nearest peak |
| Acid Hydrolysis | Degradation observed | Pass | > 1.5 |
| Base Hydrolysis | Degradation observed | Pass | > 1.5 |
| Oxidative Stress | Degradation observed | Pass | > 1.5 |
| Thermal Stress | Minimal/No degradation | N/A | > 1.5 |
| Photolytic Stress | Degradation observed | Pass | > 1.5 |
Logical Relationship for Method Selection
The choice between HPLC and UPLC for the analysis of this compound depends on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of the specificity of an analytical method for this compound is a critical step in ensuring the quality and safety of Deflazacort drug products. Both HPLC and UPLC are suitable techniques for this purpose, with UPLC offering advantages in terms of speed and sensitivity. A well-designed forced degradation study is essential to demonstrate the method's specificity and its stability-indicating capabilities. By following the experimental protocols and meeting the acceptance criteria outlined in this guide, researchers and analysts can confidently validate a specific and reliable method for the determination of this compound.
References
- 1. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. This compound - CAS - 710951-92-1 | Axios Research [axios-research.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Comparative Guide to Linearity and Range Determination for Deflazacort Impurity C Methods
This guide provides a comparative analysis of analytical methodologies for determining the linearity and range of Deflazacort and its impurities. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and validation of Deflazacort. While specific data for Deflazacort Impurity C is not extensively published, this guide summarizes data for Deflazacort and its other related substances, which provides a strong indication of the expected performance of these methods for any of its impurities.
Introduction to Deflazacort and its Impurities
Deflazacort is a glucocorticoid with anti-inflammatory and immunosuppressive properties.[] It is used in the treatment of various conditions, including Duchenne muscular dystrophy. As with any active pharmaceutical ingredient (API), the purity of Deflazacort is critical for its safety and efficacy. Impurities can arise during the synthesis, storage, or degradation of the drug product. Regulatory bodies require the identification and quantification of these impurities, and validated analytical methods are essential for this purpose.
This compound is a known related substance of Deflazacort.[][2] The validation of analytical methods to quantify such impurities is a mandatory step in drug development and manufacturing. Linearity and range are critical parameters in method validation, demonstrating that the analytical method's response is directly proportional to the concentration of the analyte within a specific range.
Comparison of Analytical Methods for Linearity and Range
Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry, are employed for the analysis of Deflazacort and its related substances. The following table summarizes the linearity and range data from several published methods.
| Method | Analyte(s) | Linearity Range | Correlation Coefficient (r or r²) | Detection Wavelength | Reference |
| HPLC | Deflazacort and related substances | 0.02 - 1.2 µg/mL | > 0.99 (r²) | 245 nm | [3] |
| HPLC | Deflazacort | 37.5 - 112.5 µg/mL | 0.9995 (r²) | Not Specified | |
| HPLC | Deflazacort | 20 - 100 µg/mL | 0.9999 (r²) | 266 nm | |
| HPLC | Deflazacort | 5.0 - 50.0 µg/mL | 0.9998 (r) | 244 nm | [4] |
| UPLC | Deflazacort and degradants | 5 - 25 µg/mL | Not Specified, but stated as "good linear relationship" | 240.1 nm | [5] |
| UV-Spectrophotometry | Deflazacort | 0.5 - 8 µg/mL | 0.9998 (r²) | 245 nm | [6] |
| UV-Spectrophotometry | Deflazacort | 4.0 - 24.0 µg/mL | 0.9990 (r) | 244 nm | [4] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
HPLC Method for Related Substances
This method is suitable for the determination of Deflazacort and its related substances in suspension.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/PDA detector.
-
Column: Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size).[3]
-
Mobile Phase:
-
Mobile Phase A: Water, Tetrahydrofuran, and Acetonitrile (91:3:6 v/v/v).
-
Mobile Phase B: Water, Tetrahydrofuran, Acetonitrile, and Methanol (4:2:74:20 v/v/v/v).
-
A gradient program is used.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 245 nm.[3]
-
Injection Volume: 50 µL.
-
Linearity and Range Determination:
-
Prepare a stock solution of the reference standards (Deflazacort and its impurities) in a suitable diluent.
-
Prepare a series of at least five concentrations of the impurities ranging from the limit of quantification (LOQ) to 150% of the specification limit.
-
Inject each concentration in triplicate into the HPLC system.
-
Record the peak areas for each impurity.
-
Plot a graph of the mean peak area versus the concentration.
-
Determine the correlation coefficient (r²), slope, and y-intercept of the regression line. The correlation coefficient should typically be ≥ 0.99.
-
UPLC Method for Deflazacort and Degradation Products
This UPLC method is designed for the analysis of Deflazacort and its degradation products.
-
Instrumentation: Ultra-Performance Liquid Chromatography system.
-
Column: Acquity UPLC BEH C18 (150 mm × 2.1 mm, 1.7 μm particles).[5]
-
Mobile Phase: Acetonitrile and water (40:60 v/v).[5]
-
Flow Rate: 0.2 mL/minute.[5]
-
Detection Wavelength: 240.1 nm.[5]
-
Linearity and Range Determination:
-
Prepare a series of Deflazacort dilutions ranging from 5–25 µg/mL.[5]
-
Filter all solutions through a 0.22 µm PTFE filter before injection.
-
Inject each solution in triplicate.
-
Plot the detector response (peak area) against the analyte concentration.
-
Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for an impurity like this compound.
Conclusion
The presented data from various studies demonstrate that both HPLC and UPLC methods are highly suitable for the determination of linearity and range for Deflazacort and its related substances. These methods consistently show excellent linearity with correlation coefficients greater than 0.99 over a range of concentrations. While specific linearity data for this compound is not publicly available, the methodologies described provide a robust framework for its validation. The choice between HPLC and UPLC would depend on the specific laboratory's requirements for speed, resolution, and solvent consumption, with UPLC generally offering faster analysis times. UV-Visible spectrophotometry can also be a viable, simpler alternative, though it may be less specific than chromatographic methods when multiple impurities are present. The provided experimental protocols and workflow offer a comprehensive guide for researchers to develop and validate a suitable analytical method for this compound.
References
- 2. This compound - CAS - 710951-92-1 | Axios Research [axios-research.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. scielo.br [scielo.br]
- 5. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
Robustness in Analysis: A Comparative Guide to Analytical Methods for Deflazacort Impurities
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a detailed comparison of the robustness of various analytical methods for the determination of impurities in Deflazacort, a synthetic glucocorticoid. The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Deflazacort is susceptible to degradation under certain stress conditions, leading to the formation of impurities that can impact its safety and efficacy.[1][2][3] Therefore, robust analytical methods are crucial for accurately quantifying these impurities and ensuring the quality of the drug substance and product. This guide delves into the experimental data from various studies to compare the performance of different high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods.
Comparative Analysis of Analytical Method Robustness
The robustness of an analytical method is typically evaluated during method validation by intentionally varying critical parameters and observing the effect on the analytical results.[4][5][6][7] Common parameters that are varied include the pH of the mobile phase, the composition of the mobile phase, column temperature, and flow rate.
The following tables summarize the performance of different analytical methods under these varied conditions.
Table 1: Robustness of a UPLC Method
| Robustness Parameter | Variation | % RSD of Deflazacort Peak Area | Retention Time (min) | Remarks |
| Flow Rate (mL/min) | 0.18 | 0.25 | 5.91 | System suitability parameters met. |
| 0.20 (Nominal) | 0.21 | 5.32 | ||
| 0.22 | 0.28 | 4.84 | ||
| Mobile Phase Composition (Acetonitrile:Water, v/v) | 38:62 | 0.31 | 5.88 | System suitability parameters met. |
| 40:60 (Nominal) | 0.21 | 5.32 | ||
| 42:58 | 0.35 | 4.95 | ||
| pH of Mobile Phase | 6.8 | 0.42 | 5.29 | System suitability parameters met. |
| 7.0 (Nominal) | 0.21 | 5.32 | ||
| 7.2 | 0.45 | 5.35 |
Data synthesized from a study on the forced degradation behavior of Deflazacort.[1]
Table 2: Robustness of an HPLC Method
| Robustness Parameter | Variation | % Assay | Retention Time (min) | Remarks |
| Flow Rate (mL/min) | 0.8 | 99.8 | 6.2 | System suitability parameters met. |
| 1.0 (Nominal) | 100.1 | 5.6 | ||
| 1.2 | 100.3 | 5.1 | ||
| Mobile Phase Composition (Acetonitrile:Water, v/v) | 75:25 | 99.7 | 6.5 | System suitability parameters met. |
| 80:20 (Nominal) | 100.1 | 5.6 | ||
| 85:15 | 100.5 | 4.9 | ||
| Wavelength (nm) | 242 | 99.9 | 5.6 | System suitability parameters met. |
| 244 (Nominal) | 100.1 | 5.6 | ||
| 246 | 100.2 | 5.6 |
Data synthesized from a study on the determination of Deflazacort in pharmaceutical dosage forms.[8]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following are representative protocols for the analysis of Deflazacort and its impurities.
UPLC Method for Forced Degradation Studies
-
Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.[1]
-
Column: Acquity UPLC BEH C18 (150 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: Acetonitrile and water in a 40:60 v/v ratio.[1]
-
Flow Rate: 0.2 mL/minute.[1]
-
Detection Wavelength: 240.1 nm.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: Ambient.
HPLC Method for Quantification in Pharmaceutical Formulations
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Acetonitrile and water in an 80:20 v/v ratio.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Ambient.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1][10] Deflazacort has been shown to degrade under various stress conditions.
-
Acid Degradation: Deflazacort is labile to acidic conditions, with significant degradation observed in 0.1 N HCl.[2]
-
Base Degradation: The drug degrades rapidly in alkaline conditions, such as 0.1 N NaOH, with 21-hydroxy deflazacort being a major degradation product.[1][2]
-
Oxidative Degradation: Deflazacort has shown stability against oxidative stress when exposed to 30% v/v H2O2.[1]
-
Thermal Degradation: The drug is generally stable under thermal stress.[1]
-
Photolytic Degradation: Exposure to light can cause degradation of Deflazacort.[1]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation. The following diagrams illustrate the key stages of robustness testing.
Caption: Experimental workflow for robustness testing.
Caption: Logical relationship of robustness testing.
References
- 1. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. scielo.br [scielo.br]
- 9. HPLC determination of deflazacort and its related substances: Ingenta Connect [ingentaconnect.com]
- 10. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Deflazacort Impurity C: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the precise quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methodologies for the quantification of Deflazacort Impurity C, a known related substance of the corticosteroid Deflazacort. We will delve into the accuracy and precision of current analytical techniques, provide detailed experimental protocols, and present data to support the comparison.
Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. During its synthesis or storage, impurities can arise. This compound, chemically known as (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is one such related substance that requires careful monitoring.[1][2] The accurate determination of its levels is mandated by regulatory bodies to ensure the quality and safety of the final drug product.
Analytical Approaches to Impurity Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques for the separation and quantification of impurities in pharmaceutical products, including corticosteroids like Deflazacort. These methods offer high resolution, sensitivity, and specificity, making them ideal for separating structurally similar compounds from the main API.
While specific public data on the validation of analytical methods exclusively for this compound is limited, the general principles and performance of methods for "related substances" in Deflazacort provide a strong benchmark for expected accuracy and precision.
Comparison of Analytical Methods
The primary method for impurity profiling of Deflazacort is reversed-phase HPLC with UV detection. More recently, UPLC methods have been developed to offer faster analysis times and improved resolution. For confirmation and structural elucidation of impurities, mass spectrometry (MS) is often coupled with liquid chromatography (LC-MS).
The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the required level of sensitivity.
Table 1: Comparison of Analytical Method Performance for Deflazacort Impurity Analysis
| Parameter | HPLC Method for Related Substances | UPLC Method for Related Substances |
| Accuracy (Recovery) | 98-102% | 99-101% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Quantification (LOQ) | ~0.05% of nominal concentration | ~0.02% of nominal concentration |
| Analysis Time | 20-30 minutes | 5-10 minutes |
| Instrumentation | Standard HPLC with UV detector | UPLC system with UV or PDA detector |
Note: This data is representative of well-validated methods for general Deflazacort impurities and serves as a benchmark for the expected performance for this compound.
Experimental Protocols
Below are detailed methodologies for a typical HPLC and a UPLC method for the analysis of Deflazacort and its related substances. These protocols can be adapted and validated for the specific quantification of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Deflazacort Related Substances
Objective: To separate and quantify Deflazacort and its related substances, including Impurity C.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 244 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Deflazacort reference standard and a separate stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile:water 50:50 v/v). Prepare working standards of appropriate concentrations by diluting the stock solutions.
-
Sample Solution: Accurately weigh and dissolve the Deflazacort drug substance or product in the diluent to a known concentration.
Validation Parameters:
-
Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference at the retention times of Deflazacort and Impurity C.
-
Linearity: Determined by analyzing a series of solutions of Impurity C at different concentrations and plotting the peak area response against the concentration.
-
Accuracy: Evaluated by spiking a known amount of Impurity C into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, with different analysts and equipment.
-
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) for Deflazacort Related Substances
Objective: To achieve a more rapid separation and quantification of Deflazacort and its related substances.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 70% B
-
5-6 min: 70% B
-
6-6.1 min: 70% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 244 nm (with PDA monitoring from 200-400 nm)
-
Injection Volume: 5 µL
Sample Preparation and Validation:
-
Sample preparation and validation procedures are analogous to the HPLC method but adapted for the lower injection volumes and faster analysis times of UPLC.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Workflow for the quantification of this compound.
Logical Relationship in Method Validation
The validation of an analytical method ensures its suitability for its intended purpose. The relationship between different validation parameters is crucial for a robust method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The accurate and precise quantification of this compound is achievable through well-validated HPLC or UPLC methods. While specific public data for this impurity is not abundant, the established methods for related substances in Deflazacort provide a solid foundation for developing and validating a suitable analytical procedure. By following the detailed protocols and understanding the principles of method validation, researchers and drug development professionals can ensure the quality and safety of Deflazacort products. The use of certified reference standards for this compound is indispensable for achieving accurate and reliable results.[1][2]
References
Safety Operating Guide
Proper Disposal of Deflazacort Impurity C: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for Deflazacort and handle Impurity C with the same level of caution.[1] Personnel should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All handling of the compound, including weighing and aliquoting for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
Step-by-Step Disposal Procedure
The disposal of Deflazacort Impurity C should follow the guidelines for hazardous pharmaceutical waste, as regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[3][4][5] The primary method for the disposal of such waste is high-temperature incineration at a permitted facility.[3][5][6]
-
Segregation: Do not mix this compound with non-hazardous waste. It should be segregated at the point of generation into a designated, clearly labeled hazardous waste container.[7][8]
-
Container Labeling: The waste container must be robust, leak-proof, and clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and any applicable hazard symbols (e.g., toxic).[9]
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to manage any potential spills.
-
Waste Manifest: All hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility.[10]
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable pharmaceutical waste disposal vendor. These vendors are equipped to transport and incinerate the waste in compliance with all federal and state regulations.[3][10]
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3][6] Sewer-based disposal of hazardous pharmaceutical waste is prohibited.[3]
Quantitative Data for Pharmaceutical Waste Disposal
The following table summarizes key quantitative parameters and guidelines relevant to the disposal of hazardous pharmaceutical waste. It is important to note that specific limits and requirements can vary by jurisdiction.
| Parameter | Guideline/Requirement | Regulatory Body (Example) |
| Hazardous Waste Generator Status | Determined by the quantity of hazardous waste generated per month. | EPA |
| On-site Accumulation Time Limit | Varies based on generator status (e.g., 90 days for Large Quantity Generators). | EPA |
| Incineration Temperature | Typically required to be high, often exceeding 850-1100°C. | EPA |
| Container Thickness (for sharps/cytotoxics) | Minimum thickness requirements may apply (e.g., 2 mm for polypropylene bags).[8] | Varies by jurisdiction |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. Deflazacort Impurity 4 | CAS No: NA [aquigenbio.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. sandiegocounty.gov [sandiegocounty.gov]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
